Cbz-NH-peg1-CH2cooh
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-11(15)9-17-7-6-13-12(16)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFFUILDSABICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-NH-PEG1-CH2COOH: A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2COOH, also known as 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules.[1][2] This in-depth technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in bioconjugation and PROTAC technology.
Chemical Structure and Properties
The structural characteristics of this compound are fundamental to its utility as a linker. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, allowing for subsequent conjugation. The short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for coupling to amine-containing molecules, such as proteins, peptides, or other small molecule ligands.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various supplier technical data sheets and predictive models. It is important to note that some properties, such as pKa and logP, are predicted and should be experimentally verified for critical applications.
| Property | Value | Source |
| Chemical Formula | C12H15NO5 | |
| Molecular Weight | 253.25 g/mol | |
| CAS Number | 1260092-43-0 | |
| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |
| SMILES | O=C(O)COCCNC(=O)OCC1=CC=CC=C1 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO | |
| Predicted pKa | ~4 (carboxylic acid) | General chemical knowledge |
| Predicted logP | ~1.5 | Predictive models |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis and application of this compound. These are intended as illustrative examples and may require optimization for specific substrates and reaction conditions.
Synthesis of this compound
Reaction Scheme:
Caption: Plausible synthetic route for this compound.
Materials:
-
2-(2-aminoethoxy)ethanol
-
Benzyl chloroformate
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Oxidizing agent (e.g., TEMPO/sodium hypochlorite, Jones reagent)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Protection of the amine: Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent and cool in an ice bath. Add the base, followed by the dropwise addition of benzyl chloroformate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over a desiccant (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, Cbz-NH-(CH2)2-O-(CH2)2-OH, is then purified by column chromatography.
-
Oxidation of the alcohol: The purified alcohol is dissolved in a suitable solvent. The oxidizing agent is then added, and the reaction is stirred at the appropriate temperature. The progress of the oxidation is monitored by TLC.
-
Final work-up and purification: Once the starting material is consumed, the reaction is quenched and worked up according to the specific oxidizing agent used. The final product, this compound, is then purified by an appropriate method, such as crystallization or column chromatography.
Amide Bond Formation using this compound
The terminal carboxylic acid of this compound can be readily coupled to a primary or secondary amine to form a stable amide bond. This is a fundamental reaction in its application as a linker.
Reaction Scheme:
Caption: General scheme for amide bond formation.
Materials:
-
This compound
-
Amine-containing substrate (R-NH2)
-
Coupling agents (e.g., EDC, HATU, HOBt)
-
A suitable base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Activation of the carboxylic acid: Dissolve this compound in the anhydrous solvent. Add the coupling agents (e.g., EDC and HOBt) and stir at room temperature for a short period to activate the carboxylic acid.
-
Addition of the amine: Add the amine substrate and the base to the reaction mixture.
-
Reaction monitoring: The reaction is stirred at room temperature until completion, which can be monitored by LC-MS or TLC.
-
Work-up and purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. The organic layer is dried, concentrated, and the desired amide product is purified by column chromatography or preparative HPLC.
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile tool in the development of complex therapeutic agents.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. This compound serves as a building block for constructing these linkers.
References
The Role of Cbz-NH-peg1-CH2cooh in PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides a detailed examination of the Cbz-NH-peg1-CH2cooh linker, a short, flexible polyethylene glycol (PEG)-based linker, and its role in the mechanism of action of PROTACs.
Core Concept: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker plays a pivotal role in this process by dictating the distance and relative orientation of the POI and the E3 ligase within the ternary complex.
This compound: A Short, Flexible Linker
The this compound linker is characterized by a single polyethylene glycol (PEG) unit flanked by a carboxybenzyl (Cbz)-protected amine and a carboxylic acid. This structure imparts specific properties that influence PROTAC function:
-
Flexibility: The single PEG unit provides a degree of rotational freedom, which can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.
-
Hydrophilicity: The PEG motif enhances the hydrophilicity of the PROTAC molecule, which can improve solubility. However, the overall hydrophilicity is modest due to the short length of the PEG chain.
-
Length: As a "PEG1" linker, it is one of the shorter linkers used in PROTAC design. The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and a short linker may be ideal for certain targets where closer proximity is required for efficient ternary complex formation. In some cases, shorter linkers have been shown to enhance degradation potency compared to longer counterparts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PROTAC action and a typical experimental workflow for evaluating a PROTAC synthesized with a this compound linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis and evaluation.
Data Presentation: Quantitative Analysis of PROTACs with Short PEG Linkers
Table 1: Degradation Efficiency of PROTACs with Short PEG Linkers
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | 1 | 15 | >90 | HEK293 |
| BTK | CRBN | 2 | 5 | ~95 | MOLM-14 |
| ERRα | VHL | 3 | 20 | >85 | MCF7 |
Note: The data presented are representative values compiled from various studies on PROTACs with short PEG linkers and are intended for illustrative purposes.
Table 2: Biophysical Characterization of PROTACs with Short PEG Linkers
| PROTAC Component | Binding Assay | KD (nM) |
| PROTAC-POI | SPR | 10 - 100 |
| PROTAC-E3 Ligase | ITC | 50 - 500 |
| Ternary Complex (POI-PROTAC-E3) | SPR | 5 - 50 |
Note: The data presented are representative values and can vary significantly based on the specific POI, E3 ligase, and the precise geometry of the ternary complex.
Experimental Protocols
PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC using the this compound linker through standard amide bond formation.
Step 1: Amide coupling of POI ligand with this compound
-
Materials:
-
POI ligand with a free amine group (1.0 eq)
-
This compound (1.1 eq)
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HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Cbz Deprotection
-
Materials:
-
Cbz-protected intermediate from Step 1
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.
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Step 3: Amide coupling of the intermediate with the E3 ligase ligand
-
Materials:
-
Deprotected amine intermediate from Step 2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid group (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the amide coupling procedure described in Step 1, using the deprotected amine intermediate and the E3 ligase ligand.
-
Purify the final PROTAC product by preparative HPLC.
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Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation using Western blotting.
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Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
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Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
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Normalize the POI band intensity to the loading control.
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Calculate the percentage of degradation relative to the vehicle control.
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Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
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Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the use of SPR to measure the binding affinity and kinetics of ternary complex formation.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, inject serial dilutions of the PROTAC over an immobilized POI to determine the PROTAC-POI binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein.
-
Conclusion
The this compound linker, while simple in its structure, offers a valuable building block for the construction of PROTACs. Its short, flexible, and hydrophilic nature can be advantageous for specific target-E3 ligase pairs where a compact and adaptable connection is required to facilitate a productive ternary complex. The rational design of PROTACs necessitates a thorough understanding of how linker properties influence biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of PROTACs incorporating this and similar short PEG linkers, enabling researchers to optimize degrader potency and advance the development of novel protein-degrading therapeutics.
Synthesis and Characterization of Cbz-NH-peg1-CH2cooh: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-NH-peg1-CH2cooh, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data. The information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Introduction
This compound, with the IUPAC name 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a valuable building block in contemporary drug discovery. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement makes it an ideal linker for conjugating a target protein ligand and an E3 ligase ligand to form a PROTAC molecule. The Cbz protecting group provides stability during synthesis and can be selectively removed to allow for further chemical modification. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
This guide details a two-step synthetic pathway starting from commercially available 2-(2-aminoethoxy)ethanol. The synthesis involves the protection of the primary amine with a Cbz group, followed by the oxidation of the terminal alcohol to a carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1260092-43-0 | [1][2] |
| Molecular Formula | C12H15NO5 | [2][3] |
| Molecular Weight | 253.25 g/mol | [3] |
| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at -20°C, protect from light |
Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process as depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-NH-peg1-CH2OH)
Objective: To protect the primary amine of 2-(2-aminoethoxy)ethanol with a carboxybenzyl (Cbz) group.
Materials:
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2-(2-aminoethoxy)ethanol
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Benzyl chloroformate (Cbz-Cl)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
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Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of benzyl chloroformate (1.05 eq) in DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure intermediate, Cbz-NH-peg1-CH2OH.
Step 2: Synthesis of 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid (this compound)
Objective: To oxidize the primary alcohol of the intermediate to a carboxylic acid.
Materials:
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Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-NH-peg1-CH2OH)
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(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
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N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution
-
Acetonitrile and Water
-
Sodium sulfite (Na2SO3) solution
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the intermediate, Cbz-NH-peg1-CH2OH (1.0 eq), in a mixture of acetonitrile and water.
-
Add TEMPO (0.1 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add N-Chlorosuccinimide (1.2 eq) in portions, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford the final product, this compound.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The following are expected characterization data.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Expected peaks corresponding to the aromatic protons of the Cbz group (δ ~7.3 ppm), the benzylic protons (δ ~5.1 ppm), the PEG linker protons (δ ~3.4-4.1 ppm), and the methylene protons adjacent to the carboxylic acid (δ ~4.0 ppm). The amine proton may appear as a broad singlet. |
| ¹³C NMR | Expected signals for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, benzylic carbon, and the carbons of the PEG linker. |
| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 254.0974 or [M+Na]⁺ at m/z = 276.0793. |
Purity Analysis
| Technique | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of ≥95%. |
Logical Relationship of Synthesis Steps
The logical progression of the synthesis is based on fundamental organic chemistry principles.
Caption: Logical flow of functional group transformations.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical reactions, offer a reliable starting point for researchers. Proper characterization is crucial to ensure the quality of this key linker for its successful application in the development of PROTACs and other advanced drug modalities.
Disclaimer: The experimental protocols provided are illustrative and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken. The author and publisher do not assume any liability for the use or misuse of this information.
References
An In-depth Technical Guide to the Biochemical and Biophysical Properties of Cbz-NH-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-NH-PEG1-CH2COOH is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its biochemical and biophysical properties, detailed experimental protocols for its characterization and application, and its role in targeted protein degradation. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound, with the IUPAC name 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a valuable building block in the synthesis of complex bioconjugates.[1][2] Its structure incorporates three key functional components: a carboxybenzyl (Cbz or Z) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This arrangement provides a versatile platform for covalently linking two different molecular entities. The Cbz group offers stable protection of the amine functionality under a range of conditions, while the carboxylic acid serves as a reactive handle for conjugation, typically to an amine-containing molecule. The short PEG spacer enhances the solubility and provides appropriate spatial orientation between the conjugated molecules.[3] Its primary application lies in the construction of PROTACs, where it serves as the linker connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein, thereby facilitating the targeted degradation of the protein of interest.[4][5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | C12H15NO5 | |
| Molecular Weight | 253.25 g/mol | |
| CAS Number | 1260092-43-0 | |
| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |
| Synonyms | Z-AEA | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C, protected from light. |
Biophysical and Biochemical Properties
The biophysical and biochemical characteristics of this compound are critical for its behavior in biological systems and for the design of experiments.
| Property | Value/Description | Reference/Note |
| Solubility | Soluble in DMSO (100 mg/mL). Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group. | While highly soluble in DMSO, aqueous solubility data is not readily available and should be determined empirically for specific buffer conditions. |
| pKa of Carboxylic Acid | Estimated at ~3.4 | This is a predicted value based on the pKa of a structurally similar compound, [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid. The actual pKa should be experimentally determined. |
| Stability | The Cbz protecting group is generally stable under acidic and basic conditions but can be cleaved by hydrogenolysis (e.g., H2, Pd/C) or strong acids (e.g., HBr in acetic acid). The ester and ether linkages are generally stable under physiological conditions. | The stability of the entire molecule in various biological media should be assessed for specific applications. |
Role in PROTAC Synthesis and Mechanism of Action
This compound is a fundamental component in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The logical workflow for utilizing this compound in the synthesis of a PROTAC is depicted below. This process typically involves the sequential coupling of the linker to the two ligands.
Once synthesized, the PROTAC engages both the target protein and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and application of this compound.
Characterization Protocols
NMR spectroscopy is a fundamental technique for verifying the chemical structure of this compound.
-
Objective: To confirm the identity and purity of the molecule.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the Cbz group, methylene protons from the PEG linker and the benzyl group, and a broad signal for the carboxylic acid proton.
-
¹³C NMR: Acquire a standard carbon spectrum. Expected signals would correspond to the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, and aliphatic carbons of the PEG linker.
-
-
Data Analysis: Integrate the proton signals to confirm the ratio of protons in different parts of the molecule. Compare the chemical shifts with predicted values or data from similar structures to verify the structure.
MS is used to determine the molecular weight of the compound.
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to facilitate ionization.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.
-
Data Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion and compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass of this compound (253.1001).
Application Protocol: Amide Coupling to an Amine-Containing Molecule
This protocol describes the general procedure for conjugating the carboxylic acid of this compound to a primary amine.
-
Objective: To form a stable amide bond between the linker and an amine-containing molecule (e.g., an E3 ligase ligand).
-
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
-
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
This compound is a well-defined and versatile bifunctional linker that plays a crucial role in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its defined structure, commercial availability, and predictable reactivity make it an invaluable tool for researchers developing novel therapeutics. This guide provides the essential biochemical and biophysical information, along with detailed experimental protocols, to facilitate its effective use in the laboratory. As with any chemical reagent, appropriate safety precautions should be taken, and the specific experimental conditions may require optimization for different substrates and applications.
References
The Pivotal Role of Cbz-NH-PEG1-CH2COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[1][2] A critical component of a PROTAC is the linker, which connects the two active domains of the molecule: a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[3] This guide focuses on the role and application of a specific, polyethylene glycol (PEG)-based linker, Cbz-NH-PEG1-CH2COOH, in the design and synthesis of PROTACs.
This technical guide will provide an in-depth overview of the function of such linkers, using the well-characterized BRD4-degrading PROTAC, dBET1 , as a representative example to illustrate the principles of PROTAC design, synthesis, and evaluation.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathways in Targeted Protein Degradation
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, disrupts transcriptional programs that are critical for the proliferation of cancer cells. BRD4 is a key regulator of oncogenes such as MYC. By degrading BRD4, PROTACs like dBET1 can lead to the downregulation of MYC and its target genes, ultimately inducing apoptosis in cancer cells.
Quantitative Data for a Representative BRD4 Degrader: dBET1
The following tables summarize the quantitative data for the well-characterized BRD4 degrader, dBET1. This PROTAC utilizes a short PEG linker to connect the BRD4 ligand (+)-JQ1 to the Cereblon E3 ligase ligand.
Table 1: In Vitro Degradation Efficacy of dBET1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| MV4;11 (AML) | BRD2 | ~100 | >95 | 18 | |
| MV4;11 (AML) | BRD3 | ~100 | >95 | 18 | |
| MV4;11 (AML) | BRD4 | ~100 | >95 | 18 | |
| SUM149 (Breast Cancer) | BRD4 | 430 | Not Reported | 18 |
Table 2: Antiproliferative and Apoptotic Activity of dBET1
| Cell Line | Assay | IC50 (µM) | Time (h) | Reference |
| MV4;11 (AML) | Proliferation (ATP content) | 0.14 | 24 | |
| MV4;11 (AML) | Apoptosis Induction | - | 4-8 |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for dBET1
| Animal Model | Dosing | Cmax (nM) | Tmax (h) | Tumor Growth Inhibition | Reference |
| MV4;11 Xenograft (mice) | 50 mg/kg IP | 392 | 0.5 | Attenuated tumor progression |
Experimental Protocols
Synthesis of a PROTAC with a PEG Linker (Representative Example)
The synthesis of a PROTAC like dBET1 typically involves a multi-step process where the warhead, linker, and E3 ligase ligand are coupled together. While the exact synthesis of dBET1 has been published, a general protocol for coupling a carboxylic acid-functionalized component (like this compound) to an amine-functionalized component is provided below. This is a common step in PROTAC synthesis.
Protocol 1: Amide Bond Formation
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing component (e.g., this compound or a warhead with a carboxylic acid handle) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling with the Amine:
-
Add the amine-containing component (e.g., the E3 ligase ligand with a free amine) (1.0-1.2 eq) to the activated carboxylic acid solution.
-
Continue stirring the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique such as LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
-
Western Blot for Measuring Protein Degradation
Western blotting is a standard technique to quantify the levels of a target protein following treatment with a PROTAC.
Protocol 2: Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 18, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
-
Conclusion
Linkers are a critical component in the design of effective PROTACs, influencing their solubility, permeability, and ability to induce a productive ternary complex. This compound represents a versatile, synthetically accessible PEG-based linker that can be readily incorporated into PROTAC molecules. While specific examples of its use in highly potent, clinically advanced PROTACs are yet to be widely published, its properties make it an important tool for the discovery and optimization of novel protein degraders. The principles of PROTAC design, synthesis, and evaluation, as exemplified by well-characterized molecules like dBET1, provide a clear roadmap for researchers and drug developers working to harness the power of targeted protein degradation. The continued exploration of novel linkers, including variations in length, rigidity, and chemical composition, will undoubtedly be a key driver of innovation in this exciting therapeutic modality.
References
An In-depth Technical Guide to Cbz-NH-peg1-CH2cooh for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cbz-NH-peg1-CH2cooh in Targeted Protein Degradation
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This compound is a key building block in the construction of these molecular degraders, serving as a PEG-based linker.
PROTACs are comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the physicochemical properties of the final molecule, such as solubility and cell permeability.
This compound, with its single polyethylene glycol (PEG) unit, offers a balance of hydrophilicity and a defined spatial orientation. The terminal carboxylic acid provides a reactive handle for conjugation to an E3 ligase ligand or the target protein ligand, while the carbobenzyloxy (Cbz) protected amine on the other end allows for subsequent deprotection and linkage to the other half of the PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Ubiquitination
The fundamental mechanism by which a PROTAC containing the this compound linker induces protein degradation is through the ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This brings the POI and the E3 ligase into close proximity, forming a ternary complex. The length and flexibility of the this compound linker are crucial for facilitating the optimal orientation of these proteins for the subsequent step.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze another round of degradation.
Below is a diagram illustrating this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Due to the absence of publicly available data for a specific PROTAC synthesized with the this compound linker, the following table serves as a template to illustrate how such data would be presented.
| PROTAC Identifier | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| Hypothetical-PROTAC-1 | Target X | VHL Ligand | Cell Line A | e.g., 25 | e.g., 95 | e.g., 24 |
| Hypothetical-PROTAC-2 | Target Y | Cereblon Ligand | Cell Line B | e.g., 50 | e.g., 90 | e.g., 12 |
Experimental Protocols
The following are representative protocols for the synthesis of a hypothetical PROTAC using the this compound linker and its subsequent biological evaluation.
Synthesis of a Hypothetical PROTAC
This protocol describes the coupling of a target protein ligand (with a free amine) to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand (with a carboxylic acid).
Workflow Diagram:
Caption: General workflow for PROTAC synthesis.
Materials:
-
Target Protein Ligand with a free amine (Target Ligand-NH2)
-
This compound
-
E3 Ligase Ligand with a carboxylic acid (E3 Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of Target Ligand to Linker
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the Target Ligand-NH2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate.
-
-
Step 2: Cbz Deprotection
-
Dissolve the Cbz-protected intermediate from Step 1 in methanol.
-
Add Pd/C (10% w/w) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.
-
-
Step 3: Coupling of Deprotected Intermediate to E3 Ligase Ligand
-
Dissolve the E3 Ligand-COOH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected amine intermediate from Step 2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for the desired time period (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only control (DMSO).
-
For a mechanistic control, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
In Vitro Applications of Cbz-NH-peg1-CH2cooh: A Technical Overview for Researchers
The Central Role of Cbz-NH-peg1-CH2cooh in PROTAC Design
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound, with its CAS Number 1260092-43-0, functions as this critical linker.[1][2][3] Its polyethylene glycol (PEG) chain provides desirable physicochemical properties such as improved solubility and membrane permeability to the final PROTAC molecule. The terminal carboxylic acid and the protected amine allow for sequential, controlled chemical reactions to attach the target-binding ligand and the E3 ligase-recruiting ligand.
Conceptual Experimental Workflow for PROTACs Utilizing a this compound-based Linker
The following diagram illustrates a generalized workflow for the in vitro evaluation of a PROTAC synthesized using a linker such as this compound.
Key In Vitro Experimental Protocols
While specific protocols for a PROTAC using this compound are not available, the following are standard methodologies employed in the field:
1. Western Blot for Protein Degradation:
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize and quantify the protein bands to determine the extent of degradation.
-
2. Cell Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Objective: To assess the cytotoxic or cytostatic effects of target protein degradation.
-
Methodology:
-
Seed cells in 96-well plates.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).
-
3. In Vitro Ubiquitination Assay:
-
Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein.
-
Methodology:
-
Incubate the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC molecule to the reaction mixture.
-
Incubate at 37°C to allow the ubiquitination reaction to proceed.
-
Stop the reaction and analyze the products by Western blot using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein.
-
The PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data Presentation
As there are no specific in vitro studies published for PROTACs explicitly using this compound, we present a template table for how quantitative data from such experiments would be structured.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC-X | Protein A | Cell Line 1 | Value | Value | Value |
| PROTAC-X | Protein A | Cell Line 2 | Value | Value | Value |
| PROTAC-Y | Protein B | Cell Line 1 | Value | Value | Value |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs). This technology offers a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism, enabling the degradation of proteins previously considered "undruggable".
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG1-CH2COOH linker. This linker features a single polyethylene glycol (PEG) unit to impart hydrophilicity and a defined spatial orientation, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine for sequential and controlled synthesis.
This compound: Properties and Handling
The this compound linker is a valuable building block for PROTAC synthesis due to its bifunctional nature and the orthogonal protection strategy it enables.
| Property | Value |
| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid |
| Synonyms | Z-AEA, this compound |
| CAS Number | 1260092-43-0 |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to off-white solid |
| Purity | >95% |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable. |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and other polar organic solvents. |
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This hijacked proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Application Notes and Protocols for Cbz-NH-PEG1-CH2COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2COOH is a functionalized single-unit polyethylene glycol (PEG) derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] It incorporates a benzyloxycarbonyl (Cbz) protected amine and a terminal carboxylic acid. This structure allows for its use as a linker or spacer to modify peptides, enhancing their pharmacokinetic properties. PEGylation, the process of attaching PEG chains to molecules, can improve water solubility, increase bioavailability, and reduce the immunogenicity of peptide-based therapeutics.[3][4][5] This document provides detailed application notes and protocols for the effective use of this compound in SPPS workflows.
Properties of this compound
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |
| Synonyms | Z-AEA, CBZ-AEEA | |
| CAS Number | 1260092-43-0 | |
| Molecular Formula | C12H15NO5 | |
| Molecular Weight | 253.25 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Application in Solid-Phase Peptide Synthesis
This compound can be incorporated into a peptide sequence during standard Fmoc/tBu-based solid-phase peptide synthesis. Its carboxylic acid functional group allows for coupling to the free N-terminal amine of a resin-bound peptide. The Cbz protecting group on the other end is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group commonly used in this strategy.
The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.
Figure 1: SPPS workflow for incorporating this compound.
Experimental Protocols
Coupling of this compound to Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support using the Fmoc/tBu strategy.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing solvents: DCM (Dichloromethane), Isopropanol
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Prepare the activation solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Drain the DMF from the swollen resin and add the activation solution to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (beads remain colorless) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Isopropanol (3 times).
-
Dry the resin under vacuum.
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 |
| HBTU | 2.9 |
| HOBt | 3 |
| DIPEA | 6 |
Deprotection of the Cbz Group on Solid Support
The Cbz group is typically removed by catalytic hydrogenolysis. Performing this reaction on a solid support requires careful selection of catalyst and solvent to ensure efficient reaction.
Materials:
-
Resin-bound peptide-PEG-NH-Cbz
-
Catalyst: Palladium on charcoal (Pd/C, 10 wt%)
-
Hydrogen source: Hydrogen gas (H2) balloon or transfer hydrogenation reagent (e.g., ammonium formate)
-
Solvent: DMF or a mixture of DMF/DCM
Procedure (Catalytic Hydrogenation):
-
Swell the resin in the chosen solvent within a flask equipped with a magnetic stir bar.
-
Add Pd/C catalyst (0.1-0.2 equivalents relative to the Cbz-protected peptide).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas via a balloon and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by LC-MS analysis of a small cleaved sample. The reaction may take 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the resin extensively with DMF and DCM.
Note: The Cbz group is stable to the piperidine solution used for Fmoc deprotection and generally stable to mild acidic conditions. However, it can be sensitive to strong acids like neat trifluoroacetic acid (TFA) used for cleavage.
Cleavage from Resin and Side-Chain Deprotection
The final step involves cleaving the modified peptide from the solid support and removing any remaining side-chain protecting groups.
Materials:
-
Resin-bound peptide-PEG-NH2
-
Cleavage cocktail: A mixture of TFA, a scavenger (e.g., triisopropylsilane, TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.
Procedure:
-
Wash the dry resin with DCM and then dry it under vacuum.
-
Add the cleavage cocktail to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: Orthogonality of protecting groups in SPPS.
Conclusion
This compound is a versatile reagent for the modification of synthetic peptides. Its successful application in solid-phase peptide synthesis hinges on the correct implementation of coupling protocols and an understanding of the orthogonal nature of the Cbz protecting group relative to the standard Fmoc/tBu strategy. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for Amide Bond Formation with Cbz-NH-peg1-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-peg1-CH2cooh is a valuable bifunctional linker used in bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a carboxybenzyl (Cbz) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The terminal carboxylic acid allows for the formation of a stable amide bond with a primary or secondary amine on a target molecule, such as a protein, peptide, or small molecule ligand.
These application notes provide detailed protocols for the formation of an amide bond using this compound and common coupling reagents, as well as guidelines for the purification and characterization of the resulting conjugate.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid |
| Synonyms | Z-AEA, CBZ-NH-PEG1-acetic acid |
| CAS Number | 1260092-43-0[5] |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Purity | Typically >95% |
| Appearance | Solid |
| Storage | Store at -20°C for long-term storage, protected from light. |
Amide Bond Formation: Signaling Pathways and Logical Relationships
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents. The general workflow involves the activation of the carboxyl group of this compound to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine of the target molecule.
Caption: General workflow for amide bond formation.
Experimental Protocols
Two common and effective methods for amide bond formation are presented below: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and another using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
Protocol 1: Amide Coupling using EDC and NHS
This two-step method involves the activation of the carboxylic acid with EDC to form an O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester.
Materials:
-
This compound
-
Amine-containing target molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine, ethanolamine)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Preparation:
-
Bring all reagents to room temperature before use.
-
Dissolve this compound in the appropriate anhydrous solvent (e.g., DMF).
-
Dissolve the amine-containing target molecule in the appropriate solvent. For biomolecules, use the recommended buffer.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound (1 equivalent) in Activation Buffer.
-
Add NHS or sulfo-NHS (1.2-1.5 equivalents) to the solution and mix until dissolved.
-
Add EDC-HCl (1.2-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Add the amine-containing target molecule (1-1.2 equivalents) to the activated this compound solution.
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with the primary amine.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Quenching:
-
(Optional) Quench the reaction by adding a small amount of a quenching solution to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the reaction mixture to isolate the desired conjugate. See the "Purification Strategies" section for more details.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1260092-43-0 | Biopharma PEG [biochempeg.com]
- 3. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for Amine Coupling of Cbz-NH-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2COOH is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Its structure features a carboxybenzyl (Cbz)-protected amine, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a terminal carboxylic acid. This carboxylic acid moiety can be readily coupled with primary amines on proteins, peptides, or other molecules to form a stable amide bond.
This document provides detailed protocols and reaction conditions for the efficient coupling of this compound to amine-containing molecules using the widely adopted carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Reaction Principle
The coupling of this compound to a primary amine is typically achieved via a two-step process facilitated by EDC and NHS (or its water-soluble analogue, sulfo-NHS).
-
Activation Step: The carboxylic acid group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine to form a stable amide bond, releasing NHS.
The inclusion of NHS or sulfo-NHS enhances the coupling efficiency and provides greater control over the reaction, particularly in aqueous media.[4]
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for the amine coupling reaction. The optimal conditions may vary depending on the specific amine-containing substrate and its solubility.
| Parameter | Organic Solvent System | Aqueous Buffer System |
| Carboxylic Acid (this compound) | 1.0 equivalent | 1.0 equivalent |
| Amine-containing Molecule | 1.0 - 1.5 equivalents | 1.0 - 2.0 equivalents |
| EDC | 1.1 - 2.0 equivalents | 1.2 - 10 equivalents |
| NHS / sulfo-NHS | 1.1 - 2.0 equivalents | 1.2 - 25 equivalents |
| Base (e.g., DIPEA, TEA) | 1.5 - 3.0 equivalents | Not typically required |
| Solvent | Anhydrous DMF, DCM, or DMSO | MES Buffer (for activation), PBS (for coupling) |
| pH (Aqueous) | N/A | Activation: 4.5 - 6.0, Coupling: 7.2 - 8.3 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Activation Time | 15 - 60 minutes | 15 - 30 minutes |
| Coupling Time | 2 - 24 hours | 2 - 12 hours |
Experimental Protocols
Protocol 1: Amine Coupling in an Organic Solvent (e.g., DMF)
This protocol is suitable for coupling this compound to small molecules or peptides that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 2-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
-
The final product can be purified by flash column chromatography.
Protocol 2: Amine Coupling in an Aqueous Buffer System (Two-Step)
This protocol is ideal for coupling this compound to biomolecules such as proteins or antibodies in an aqueous environment.
Materials:
-
This compound
-
Amine-containing protein/peptide
-
EDC hydrochloride
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 - 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (10 eq) and sulfo-NHS (25 eq) to the solution. Note: Molar excess can be optimized; ratios as low as 1.2 eq of EDC and NHS can also be effective.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Coupling to the Amine:
-
Dissolve the amine-containing protein or peptide in the Coupling Buffer.
-
Immediately add the activated this compound solution to the protein/peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the conjugate using a desalting column or dialysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the two-step amine coupling reaction in an aqueous buffer system.
Caption: Workflow for the two-step amine coupling of this compound.
Deprotection of the Cbz Group
Following the successful coupling of the carboxylic acid terminus, the Cbz-protected amine can be deprotected to reveal a free amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or under strong acidic conditions. This allows for further modification at this end of the linker, making this compound a versatile tool for constructing more complex bioconjugates.
References
Application Notes and Protocols for the Incorporation of the Cbz-NH-PEG1-CH2COOH Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the incorporation of the Cbz-NH-PEG1-CH2COOH linker into amine-containing molecules, a critical process in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
The this compound linker, also known as 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid or Z-AEA, is a short, hydrophilic polyethylene glycol (PEG) derivative. It features a terminal carboxylic acid for conjugation to a primary or secondary amine on a target molecule and a carbobenzyloxy (Cbz or Z) protected amine, which can be deprotected in a subsequent step to reveal a reactive amine for further functionalization.
Overview of the Incorporation Workflow
The incorporation of the this compound linker typically involves a two-stage process:
-
Amide Bond Formation: The carboxylic acid moiety of the linker is activated and reacted with an amine-containing molecule to form a stable amide bond.
-
Cbz Deprotection: The Cbz protecting group is removed from the linker's terminal amine, typically via catalytic hydrogenolysis, to yield a free amine ready for subsequent conjugation.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the incorporation of the this compound linker.
Protocol for Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the linker's carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (Substrate-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to this solution.
-
Reaction: Slowly add the solution of the amine-containing molecule to the pre-activated linker solution. Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Cbz-protected conjugate.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the terminal amine of the linker using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) supply or a hydrogen generator
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or as determined by the apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed. This typically takes 2-16 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product with a free amine.
-
-
Purification (if necessary): If the product is not sufficiently pure, it can be further purified by an appropriate method such as recrystallization or chromatography.
Data Presentation
The following tables summarize typical quantitative data for the incorporation of the this compound linker. Note that yields can vary depending on the specific substrate.
Table 1: Amide Coupling Reaction Parameters and Yields
| Substrate Type | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | EDC, NHS, DIPEA | DMF | 12-18 | 75-90 |
| Secondary Aliphatic Amine | HATU, DIPEA | DMF | 16-24 | 60-80 |
| Aniline Derivative | EDC, NHS, DIPEA | DMF | 24 | 50-70 |
Table 2: Cbz Deprotection Parameters and Yields
| Catalyst | Hydrogen Source | Solvent | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | H2 (balloon) | Methanol | 4-8 | >95 |
| 10% Pd/C | Ammonium Formate | Methanol | 2-4 | 90-98 |
| 20% Pd(OH)2/C | H2 (balloon) | Ethanol | 2-6 | >95 |
Troubleshooting
Problem: Low yield in the amide coupling reaction.
-
Possible Cause: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that the EDC and NHS are fresh and of high quality. Pre-activate the linker for a sufficient amount of time.
-
-
Possible Cause: Steric hindrance of the amine.
-
Solution: Consider using a more powerful coupling agent such as HATU. Increase the reaction temperature or time.
-
-
Possible Cause: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Problem: Incomplete Cbz deprotection.
-
Possible Cause: Catalyst poisoning.
-
Solution: Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur-containing compounds). Use a fresh batch of catalyst or increase the catalyst loading.
-
-
Possible Cause: Poor solubility of the substrate.
-
Solution: Try a different solvent or a solvent mixture to improve solubility.
-
Problem: Side reactions during Cbz deprotection.
-
Possible Cause: Reduction of other functional groups.
-
Solution: If the molecule contains other reducible functional groups (e.g., nitro groups, alkenes), consider alternative deprotection methods such as transfer hydrogenation with ammonium formate, which can sometimes be milder.
-
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can successfully incorporate the this compound linker into their molecules of interest for a wide range of applications in drug discovery and development.
Application Notes and Protocols for Cbz-NH-peg1-CH2cooh in the Development of Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-peg1-CH2cooh is a heterobifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[5] This molecule serves as a short, flexible polyethylene glycol (PEG)-based spacer, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The precise length and composition of the linker are critical determinants of the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (PROTAC, target protein, and E3 ligase), as well as the physicochemical properties of the resulting molecule.
These application notes provide an overview of the utility of this compound in the development of cell-based assays for PROTACs, along with detailed protocols for the evaluation of target protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Application: Use in Cell-Based Assays for PROTAC Evaluation
The primary application of this compound in a research context is as a component of a synthesized PROTAC. The resulting PROTAC is then evaluated in various cell-based assays to determine its efficacy in degrading the target protein. Key parameters measured in these assays include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Key Cell-Based Assays:
-
Western Blotting: A fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Reporter Gene Assays: Engineered cell lines expressing the target protein fused to a reporter (e.g., luciferase) can provide a high-throughput method for assessing protein degradation.
-
Immunofluorescence: Allows for the visualization of target protein reduction within the cellular context.
-
Mass Spectrometry-based Proteomics: Provides an unbiased, global view of protein level changes, confirming the selectivity of the PROTAC for the intended target.
Experimental Protocols
Protocol 1: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a PROTAC synthesized using a this compound linker.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range to test is 1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Table 1: Illustrative Degradation Data for a Hypothetical PROTAC
| PROTAC Concentration | % Target Protein Remaining (Normalized to Loading Control) |
| Vehicle (DMSO) | 100% |
| 1 nM | 95% |
| 10 nM | 75% |
| 50 nM | 48% |
| 100 nM | 22% |
| 500 nM | 10% |
| 1 µM | 8% |
| 10 µM | 9% |
| Calculated DC50 | ~52 nM |
| Calculated Dmax | ~92% |
Note: The slight increase in remaining protein at the highest concentration could be indicative of the "hook effect," where the formation of non-productive binary complexes at high PROTAC concentrations can impair degradation.
Considerations for Using Short PEG Linkers
The choice of linker is a critical aspect of PROTAC design. Short PEG linkers like this compound offer a degree of hydrophilicity which can be beneficial for the solubility of the final PROTAC molecule. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. In some cases, very short linkers may not provide sufficient flexibility for the formation of a stable and productive ternary complex, leading to reduced degradation efficiency. For example, studies on PROTACs targeting TBK1 showed that linkers with fewer than 12 atoms did not induce degradation. Conversely, for other targets, shorter linkers have proven to be effective. Therefore, it is often necessary to synthesize and test a series of PROTACs with varying linker lengths to identify the optimal spacer for a given biological system.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. The protocols and guidelines presented here provide a framework for the systematic evaluation of PROTACs incorporating this and other short PEG linkers in cell-based assays. Careful experimental design and data analysis are crucial for determining the efficacy and potential of these novel protein-degrading molecules.
References
Application Notes and Protocols: PROTAC Design Considerations with Cbz-NH-peg1-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the entire protein.[3][4] This is achieved through their unique structure, which consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2]
The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome, the cell's protein disposal system. A key advantage of this event-driven mechanism is that a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.
The Crucial Role of the Linker in PROTAC Design
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex, which is essential for successful protein degradation. The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its drug-like characteristics.
Cbz-NH-peg1-CH2cooh as a PROTAC Linker
This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component of the linker can enhance the solubility and permeability of the PROTAC molecule, addressing some of the common challenges in PROTAC development related to their large size and complex structures. The terminal carboxyl group provides a versatile attachment point for conjugation to either the POI-binding ligand or the E3 ligase ligand.
Chemical Structure of this compound:
| Property | Value |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Appearance | Solid |
| Purity | >95% |
PROTAC Design and Signaling Pathway
The design of a successful PROTAC requires careful consideration of the three components to ensure the formation of a stable and productive ternary complex. The choice of the POI ligand determines the target selectivity, while the E3 ligase ligand dictates which of the over 600 human E3 ligases is hijacked. The linker, in this case incorporating this compound, must be optimized to correctly orient the POI and E3 ligase for efficient ubiquitination.
References
Application Notes and Protocols for Measuring Protein Degradation by PROTACs using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to eliminate specific unwanted proteins from cells rather than simply inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Western blotting is a cornerstone technique for quantifying the efficacy of PROTACs by measuring the reduction in target protein levels. Key parameters derived from this analysis are the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
PROTAC Signaling Pathway
The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the tagged protein is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting catalytically.
References
Application of Cbz-NH-PEG1-CH2COOH in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2COOH, also known as 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a heterobifunctional linker molecule increasingly utilized in the field of targeted cancer therapy. Its structure incorporates a carboxybenzyl (Cbz) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This architecture makes it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively degrade disease-causing proteins.
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein into close proximity with the E3 ligase, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to tag the target protein for degradation. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Short PEG linkers like this compound are often used as initial linkers in PROTAC design due to their ability to provide a balance of solubility and conformational flexibility.
Application Notes
Synthesis of PROTACs for Targeted Protein Degradation
This compound serves as a versatile linker for conjugating a target protein ligand to an E3 ligase ligand. The terminal carboxylic acid can be activated to react with an amine group on one of the ligands, while the Cbz-protected amine can be deprotected to allow for reaction with a carboxylic acid on the other ligand, forming stable amide bonds. This sequential coupling strategy allows for the modular and efficient synthesis of heterobifunctional PROTACs.
Development of Androgen Receptor (AR) Degraders for Prostate Cancer
The Androgen Receptor is a key driver of prostate cancer progression. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional anti-androgen therapies. Short PEG linkers are often employed in the design of AR-targeting PROTACs to optimize their degradation efficiency.
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Representative Data: The following table summarizes representative data for an AR-targeting PROTAC (AR-PROTAC-1) synthesized using a short PEG linker, demonstrating its efficacy in prostate cancer cell lines.
| Parameter | LNCaP Cells | VCaP Cells |
| AR Degradation (DC50) | 50 nM | 75 nM |
| Cell Growth Inhibition (IC50) | 120 nM | 150 nM |
| Apoptosis Induction (at 1 µM) | 4-fold increase | 3.5-fold increase |
Overcoming Drug Resistance in Non-Small Cell Lung Cancer (NSCLC) by Targeting EGFR Mutants
Mutations in the Epidermal Growth Factor Receptor (EGFR) are common in NSCLC, and while EGFR inhibitors are effective, resistance often develops. PROTACs that degrade mutant EGFR present a promising strategy to overcome this resistance. The length and composition of the linker are critical for the selective degradation of mutant EGFR over its wild-type counterpart.
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Representative Data: The table below shows representative data for an EGFR-targeting PROTAC (EGFR-PROTAC-1) with a short PEG linker, highlighting its activity against an osimertinib-resistant EGFR mutant.
| Cell Line | Target EGFR Mutant | DC50 of EGFR-PROTAC-1 | IC50 of EGFR-PROTAC-1 |
| H1975 | L858R/T790M | 25 nM | 50 nM |
| PC-9 | del19 | 15 nM | 30 nM |
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC using a this compound Analogue
This protocol describes a general method for synthesizing a PROTAC by coupling a target protein ligand (Ligand-A-NH2) and an E3 ligase ligand (Ligand-B-COOH) using a short PEG linker.
Materials:
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Ligand-A-NH2 (amine-functionalized target protein ligand)
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Ligand-B-COOH (carboxyl-functionalized E3 ligase ligand)
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This compound or a similar short PEG linker
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (Dimethylformamide)
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H2, Pd/C (Hydrogen gas, Palladium on carbon)
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Methanol
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Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
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Coupling of Linker to Ligand-B: a. Dissolve Ligand-B-COOH (1 eq), HATU (1.1 eq), and DIPEA (2 eq) in DMF. b. Add this compound (1 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, purify the product (Cbz-Linker-Ligand-B) by preparative HPLC.
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Deprotection of the Cbz Group: a. Dissolve the purified Cbz-Linker-Ligand-B in methanol. b. Add a catalytic amount of 10% Pd/C. c. Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 2 hours. d. Filter the reaction mixture through Celite to remove the catalyst. e. Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate (NH2-Linker-Ligand-B).
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Final Coupling to Ligand-A: a. Dissolve Ligand-A-NH2 (1 eq), HATU (1.1 eq), and DIPEA (2 eq) in DMF. b. Add the deprotected intermediate (NH2-Linker-Ligand-B) (1 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, purify the final PROTAC (Ligand-A-Linker-Ligand-B) by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the procedure to assess the degradation of a target protein in cancer cells treated with a PROTAC.
Materials:
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Cancer cell line of interest (e.g., LNCaP for AR, H1975 for EGFR)
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PROTAC of interest
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DMSO (Dimethyl sulfoxide)
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Complete cell culture medium
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein (e.g., anti-AR, anti-EGFR)
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Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL Western Blotting Substrate
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Chemiluminescence imaging system
Procedure:
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Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours). Use DMSO as a vehicle control.
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Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein.
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Protein Quantification: a. Determine the protein concentration of each sample using a BCA Protein Assay Kit.
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SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. j. Strip the membrane and re-probe with the loading control antibody.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a PROTAC on the viability of cancer cells.
Materials:
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Cancer cell line of interest
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PROTAC of interest
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DMSO
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Cell Treatment: a. Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a vehicle control (DMSO).
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MTT Incubation: a. Add MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: a. Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of a PROTAC synthesized with a this compound linker.
Caption: General experimental workflow for the development and evaluation of a PROTAC.
Troubleshooting & Optimization
Cbz-NH-peg1-CH2cooh solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-NH-PEG1-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It contains a carboxybenzyl (Cbz) protected amine group, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2] The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[3]
Q2: What are the main applications of this compound?
A2: The primary application of this compound is in the field of targeted protein degradation as a linker for the synthesis of PROTACs.[1][2] PROTACs are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. It can also be used in other bioconjugation applications where a short, flexible, and hydrophilic spacer is required.
Q3: What are the storage recommendations for this compound?
A3: For long-term storage, this compound should be kept at -20°C and protected from light. For short-term storage, refrigeration at 4°C is acceptable. It is important to handle the compound in a dry environment as PEG derivatives can be hygroscopic.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides solutions to common solubility problems.
Problem 1: The compound is not dissolving in my chosen solvent.
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Solution: this compound has specific solubility characteristics. Refer to the solubility data table below and select an appropriate solvent. For many applications, Dimethyl Sulfoxide (DMSO) is a good starting point.
Problem 2: The compound is forming a suspension or precipitate in DMSO.
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Solution 1: Use fresh, anhydrous DMSO. PEG compounds are hygroscopic and can absorb moisture, which can affect their solubility. DMSO is also highly hygroscopic, and the presence of water can significantly impact the solubility of many organic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
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Solution 2: Apply sonication. As noted by suppliers, ultrasonic agitation is often necessary to fully dissolve this compound in DMSO. Sonicate the solution in a water bath for several minutes until the solution becomes clear.
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Solution 3: Gentle warming. Gentle warming (e.g., to 30-40°C) can aid in dissolution. However, be cautious as excessive heat can lead to degradation.
Problem 3: The compound precipitates when the stock solution is diluted with an aqueous buffer.
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Solution 1: Optimize the final solvent concentration. When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility. It may be necessary to test a range of final DMSO concentrations.
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Solution 2: Consider a co-solvent system. For in vivo or cell-based assays, a co-solvent system may be required. A common formulation involves dissolving the compound in DMSO, then diluting with a mixture of PEG300, Tween-80, and saline. The optimal ratio will depend on the specific experimental requirements.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and provides estimated solubility for other common laboratory solvents based on the properties of similar short-chain PEG carboxylic acids.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 394.87 | 100 | Sonication is required for complete dissolution. Use of fresh, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | Soluble | Soluble | PEGs are generally soluble in DMF. |
| Dichloromethane (DCM) | Soluble | Soluble | PEGs are generally soluble in DCM. |
| Methanol | Sparingly Soluble | Sparingly Soluble | Solubility may be limited. |
| Ethanol | Sparingly Soluble | Sparingly Soluble | Solubility may be limited. |
| Water | Insoluble | Insoluble | The Cbz protecting group and the overall structure contribute to poor water solubility. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Insoluble | Insoluble without co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Sonicator bath
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Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound).
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Vortex the tube for 30 seconds to initially mix the contents.
-
Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear and all solid has dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Procedure for Amide Coupling using this compound
This protocol describes a general method for coupling the carboxylic acid of this compound to a primary or secondary amine on a target molecule (e.g., a ligand for a protein of interest).
Materials:
-
This compound
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Amine-containing target molecule
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)
-
Anhydrous Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
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Nitrogen or Argon gas
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Reaction vessel (e.g., round-bottom flask)
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Stir plate and stir bar
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent(s). If using HATU, add 1.1 equivalents. If using EDC/HOBt, add 1.2 equivalents of each.
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Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
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In a separate vessel, dissolve the amine-containing target molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
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Add the solution of the amine-containing target molecule to the activated this compound solution.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
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Upon completion, the reaction mixture can be worked up by quenching with water or a mild acid and then extracted with an organic solvent.
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Purify the product using flash column chromatography or preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Experimental Workflow: PROTAC Synthesis via Amide Coupling
Caption: A schematic of the experimental workflow for synthesizing a PROTAC using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated degradation of a target protein of interest (POI).
References
Technical Support Center: Optimizing PROTACs with Cbz-NH-PEG1 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using Cbz-NH-PEG1 linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Cbz-NH-PEG1 linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Cbz-NH-PEG1 linker is a short, polyethylene glycol (PEG)-based linker. The single PEG unit provides hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2][3] The carboxybenzyl (Cbz) protecting group on the amine allows for selective synthesis and deprotection during the assembly of the PROTAC molecule. The overall length and composition of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is necessary for subsequent ubiquitination and degradation of the target protein.[4][]
Q2: Is a short linker like PEG1 always less effective than a longer PEG linker?
Not necessarily. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. While longer linkers can provide greater flexibility for the formation of the ternary complex, a short linker like PEG1 can be highly effective. For some protein-ligase pairs, a shorter, more rigid linker may facilitate a more stable and productive ternary complex. In fact, a PROTAC utilizing a single PEG linker has been shown to be highly potent in degrading its target. Conversely, a linker that is too long might lead to non-productive binding or an unfavorable "hook effect". Therefore, empirical testing of a range of linker lengths, including short ones, is crucial.
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately, which prevents the formation of the productive ternary complex required for degradation. While the hook effect is primarily concentration-dependent, linker characteristics can influence its prominence. A well-optimized linker that promotes high cooperativity in the ternary complex can help mitigate the hook effect.
Q4: What are the advantages of using a PEG-based linker like Cbz-NH-PEG1?
PEG linkers are the most common type used in PROTAC design. Their primary advantages include:
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Increased Solubility: The ethylene glycol units are hydrophilic and can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
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Biocompatibility: PEG is generally considered biocompatible and non-toxic.
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Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the linker.
Q5: How is the Cbz protecting group removed during PROTAC synthesis?
The Cbz (carboxybenzyl) group is a commonly used amine protecting group that can be removed under various conditions, most notably through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). Other methods include treatment with strong acids or certain Lewis acids. The choice of deprotection method should be compatible with the other functional groups present in the PROTAC molecule.
Troubleshooting Guide
Problem 1: My PROTAC with a Cbz-NH-PEG1 linker shows good binding to the target protein and E3 ligase individually, but I don't see any protein degradation.
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Possible Cause 1: Suboptimal Ternary Complex Formation.
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Explanation: Even with good binary affinities, the short PEG1 linker may not be the optimal length or geometry to facilitate a stable and productive ternary complex. This can be due to steric hindrance between the target protein and the E3 ligase.
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Troubleshooting Steps:
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Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, and alkyl chains of similar lengths) to identify the optimal linker.
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Ternary Complex Formation Assays: Directly assess the formation of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET). This can provide quantitative data on the stability and cooperativity of the complex.
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Possible Cause 2: Poor Cell Permeability.
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Explanation: The overall physicochemical properties of your PROTAC, including the contribution from the Cbz-NH-PEG1 linker, might limit its ability to cross the cell membrane and reach its intracellular target.
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Troubleshooting Steps:
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Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to determine the cell permeability of your PROTAC.
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Modify Linker Composition: If permeability is low, consider synthesizing PROTACs with more lipophilic linkers or linkers known to improve cell penetration.
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Problem 2: I observe very low levels of degradation (low Dmax) even at optimal concentrations.
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Possible Cause: Inefficient Ubiquitination.
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Explanation: While a ternary complex may be forming, its specific conformation might not be optimal for the E3 ligase to efficiently transfer ubiquitin to the target protein. The lysine residues on the target protein may not be accessible in the conformation induced by the short linker.
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Troubleshooting Steps:
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Vary Linker Attachment Points: If synthetically feasible, try attaching the linker to different positions on the target-binding ligand or the E3 ligase ligand. This can alter the orientation of the proteins in the ternary complex.
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In Vitro Ubiquitination Assays: Perform in vitro ubiquitination assays using purified target protein, E3 ligase, ubiquitin, and your PROTAC to directly measure the efficiency of ubiquitin transfer.
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Problem 3: The synthesis of my PROTAC with the Cbz-NH-PEG1 linker is proving difficult, particularly the Cbz deprotection step.
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Possible Cause: Incompatible Deprotection Conditions.
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Explanation: The standard conditions for Cbz deprotection (e.g., catalytic hydrogenolysis) might be cleaving other sensitive functional groups in your target-binding or E3-ligase-binding ligands.
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Troubleshooting Steps:
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Alternative Deprotection Methods: Explore alternative Cbz deprotection methods that are milder or orthogonal to the sensitive groups in your molecule. Options include using different catalysts, transfer hydrogenation, or specific acidic conditions.
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Protecting Group Strategy: Re-evaluate your overall synthetic strategy. It might be necessary to use a different protecting group for the amine on the linker that can be removed under conditions compatible with your other functional groups.
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Quantitative Data Summary
The following tables summarize the impact of linker length on PROTAC efficacy from various studies. It is important to note that the optimal linker length is highly target- and E3 ligase-dependent.
Table 1: Effect of a Single PEG Unit on PROTAC Efficacy
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Arg-PEG1-Dasa | BCR-ABL | Not Specified | 1 PEG unit | 0.85 | >98 | K562 |
This data demonstrates that a PROTAC with a single PEG unit in the linker can be highly potent and efficacious.
Table 2: Comparative Efficacy of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Efficacy |
| ERα | VHL | 12 | Less Potent |
| ERα | VHL | 16 | More Potent |
| TBK1 | VHL | < 12 | No Degradation |
| TBK1 | VHL | 12-29 | Potent Degradation |
This table illustrates the critical importance of optimizing linker length for each specific PROTAC system.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using Cbz-NH-PEG1-CH₂COOH
This protocol describes a general method for coupling the Cbz-NH-PEG1-CH₂COOH linker to a target-binding ligand (with an available amine) and subsequent deprotection and coupling to an E3 ligase ligand (with an available carboxylic acid).
Step 1: Amide Coupling of Linker to Target Ligand
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Dissolve the amine-containing target ligand (1.0 eq) and Cbz-NH-PEG1-CH₂COOH (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
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Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
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Upon completion, perform an aqueous workup and purify the Cbz-protected intermediate by flash column chromatography.
Step 2: Cbz Deprotection
-
Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a palladium catalyst (e.g., 10% Pd/C, 10 mol%).
-
Stir the reaction under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Step 3: Amide Coupling to E3 Ligase Ligand
-
Dissolve the deprotected amine-linker-target ligand intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.1 eq) in an anhydrous aprotic solvent.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
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Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
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Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC optimization.
Caption: Troubleshooting logic for PROTAC optimization.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbz-NH-PEG1-CH2COOH In Vitro Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro stability and degradation of Cbz-NH-PEG1-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound is expected to be reasonably stable as a solid at room temperature when protected from light and moisture. However, for long-term storage, it is recommended to store the compound at -20°C to minimize any potential degradation. In solution, its stability is highly dependent on the pH and the presence of enzymes.
Q2: What are the primary degradation pathways for this compound in vitro?
A2: The two most probable degradation pathways for this compound are:
-
Hydrolysis of the carbamate bond: This can occur under both acidic and basic conditions, leading to the cleavage of the Cbz (benzyloxycarbonyl) protecting group to yield benzyl alcohol and carbon dioxide, and the free amine of the PEG linker. Basic conditions are known to accelerate the hydrolysis of carbamates.
-
Enzymatic degradation: The carbamate linkage can be susceptible to cleavage by various esterases and proteases present in biological matrices like plasma or serum. Some microorganisms have also been shown to possess enzymes capable of cleaving the Cbz group.[1][2][3]
Q3: How does pH affect the stability of this compound?
A3: The stability of the carbamate bond in this compound is pH-dependent. Carbamates are generally more stable at neutral pH. Under strongly acidic or, more significantly, alkaline conditions, the rate of hydrolysis increases.[4] Researchers should carefully control the pH of their buffers during in vitro experiments to ensure the integrity of the molecule.
Q4: Is the PEG linker portion of the molecule stable?
A4: The single ethylene glycol unit (PEG1) in this compound is generally considered to be chemically stable and not prone to significant degradation under typical in vitro conditions. While longer PEG chains can be susceptible to oxidative degradation, this is less of a concern for a short PEG1 linker.[5]
Q5: Can this compound degrade in common biological media like cell culture medium or plasma?
A5: Yes, degradation in biological media is possible, primarily due to enzymatic activity. Plasma and serum contain various esterases that can hydrolyze the carbamate bond. The rate of degradation will depend on the specific enzymes present and their concentration in the medium. It is crucial to perform stability studies in the specific biological matrix to be used in your experiments.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound in a chemical stability study.
-
Question: I am observing a much faster degradation of this compound in my buffered solution than expected. What could be the cause?
-
Answer:
-
Incorrect pH: Verify the pH of your buffer. Extreme pH values, particularly alkaline pH, will significantly accelerate the hydrolysis of the carbamate bond.
-
Buffer components: Certain buffer components can potentially catalyze hydrolysis. If possible, test the stability in a simpler buffer system.
-
Temperature: Ensure your experiment is conducted at the intended temperature. Higher temperatures will increase the rate of degradation.
-
Light exposure: While not the most common cause for this type of molecule, prolonged exposure to high-intensity light could contribute to degradation.
-
Issue 2: Inconsistent results in plasma stability assays.
-
Question: My plasma stability results for this compound are highly variable between experiments. What are the potential reasons?
-
Answer:
-
Plasma source and handling: The enzymatic activity of plasma can vary between different lots and donors. Ensure you are using a consistent source of plasma and that it has been handled and stored correctly to preserve enzymatic activity. Repeated freeze-thaw cycles of plasma should be avoided.
-
Incubation conditions: Small variations in temperature and incubation time can lead to significant differences in enzymatic degradation. Use a calibrated incubator and precise timing.
-
Sample preparation: Inconsistent sample quenching (stopping the enzymatic reaction) can lead to variability. Ensure immediate and effective quenching at each time point.
-
Analytical variability: Issues with the analytical method, such as HPLC-MS/MS, can contribute to inconsistent results. Run quality control samples with each batch to monitor analytical performance.
-
Issue 3: Difficulty in detecting and identifying degradation products.
-
Question: I am unable to identify the expected degradation products in my stability samples using LC-MS. What could be the problem?
-
Answer:
-
Ionization efficiency: The degradation products (e.g., the free amine of the PEG linker) may have different ionization efficiencies compared to the parent compound. You may need to optimize your mass spectrometer settings for the expected products.
-
Chromatographic separation: The degradation products will have different polarities and may co-elute with other components or have poor peak shape. Method development to optimize the separation is crucial.
-
Low concentration: If the degradation is minimal, the concentration of the degradation products may be below the limit of detection of your instrument. Consider analyzing samples from later time points or from forced degradation studies where the concentration of products will be higher.
-
Unexpected degradation pathways: The molecule may be degrading through an unexpected pathway. High-resolution mass spectrometry can be used to determine the exact mass of the degradation products and help in their identification.
-
Quantitative Data Summary
Table 1: Estimated Chemical Stability in Aqueous Buffers
| pH | Temperature | Estimated Half-life (t½) | Primary Degradation Pathway |
| 4.0 | 37°C | > 24 hours | Slow Hydrolysis of Carbamate |
| 7.4 | 37°C | > 48 hours | Very Slow Hydrolysis of Carbamate |
| 9.0 | 37°C | < 12 hours | Accelerated Hydrolysis of Carbamate |
Table 2: Estimated Enzymatic Stability in Biological Media
| Biological Matrix | Temperature | Estimated Half-life (t½) | Primary Degradation Pathway |
| Human Plasma | 37°C | 1 - 8 hours | Enzymatic Hydrolysis of Carbamate |
| Rat Plasma | 37°C | < 4 hours | Enzymatic Hydrolysis of Carbamate |
| Cell Culture Medium (with 10% FBS) | 37°C | 8 - 24 hours | Enzymatic Hydrolysis of Carbamate |
Note: These are estimations and actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Chemical Stability Assessment in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Preparation of Incubation Solutions: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Add the stock solution to each buffer to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1% to minimize its effect on stability.
-
Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile containing an internal standard to stop the degradation and precipitate any proteins if present in a biological matrix.
-
Sample Processing: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the peak area ratio (parent compound/internal standard) versus time. The degradation rate constant (k) is the negative of the slope. The half-life can be calculated as t½ = 0.693/k.
Protocol 2: In Vitro Plasma Stability Assessment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plasma Preparation: Thaw frozen plasma (e.g., human or rat) at 37°C.
-
Incubation: Add the stock solution to the plasma to a final concentration of 1 µM. Gently mix.
-
Time Points: Incubate the plasma samples at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Sample Quenching: Immediately add the aliquot to 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop enzymatic activity.
-
Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. Determine the half-life from the slope of the linear plot of the natural logarithm of the percent remaining versus time.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for in vitro stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal hydrolysis and conjugation of a pesticidal carbamate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cbz-NH-PEG1-CH2COOH Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of Cbz-NH-PEG1-CH2COOH. This resource offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the purification of this PROTAC linker.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Consider extending the reaction time or adjusting the stoichiometry of reactants. |
| Presence of unreacted starting materials (e.g., 2-(2-aminoethoxy)acetic acid, benzyl chloroformate). | - Perform an aqueous workup to remove water-soluble starting materials. - Utilize reverse-phase chromatography to separate the product from non-polar starting materials. | |
| Formation of by-products (e.g., dibenzyl carbonate). | - Optimize reaction conditions to minimize by-product formation (e.g., control temperature, slow addition of reagents). - Employ chromatographic techniques with high resolving power. | |
| Poor Separation in Reverse-Phase HPLC | Inappropriate mobile phase composition. | - Optimize the gradient of the organic modifier (e.g., acetonitrile or methanol) in water. - Adjust the pH of the aqueous mobile phase with an additive like formic acid or acetic acid (typically 0.1%) to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. |
| Unsuitable column chemistry. | - A C18 column is a good starting point. If co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-endcapped C18 column. | |
| Sample overload. | - Reduce the amount of sample injected onto the column to avoid peak broadening and tailing. | |
| Product is an Oil and Difficult to Handle | The inherent nature of some PEGylated compounds. | - Attempt to solidify the product through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/diethyl ether). - Consider co-precipitation with a salt like MgCl₂ to form a solid complex, which can be more easily handled and purified. The PEG-MgCl₂ complex can often be used directly in subsequent reactions or the MgCl₂ can be removed by an aqueous workup.[1][2] |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase pH. | - Use a buffered mobile phase to maintain a stable pH, especially if it is close to the pKa of the carboxylic acid. |
| Temperature variations. | - Use a column oven to maintain a consistent temperature throughout the analysis.[3] | |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent, like triethylamine (0.1%), to the mobile phase to block active sites on the silica support. - Ensure the mobile phase pH is appropriate to control the ionization of the analyte. For a carboxylic acid, a lower pH is generally better.[3] |
| Column contamination. | - Backflush the column with a series of strong solvents to remove any adsorbed impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities depend on the synthetic route. If synthesized by protecting 2-(2-aminoethoxy)acetic acid with benzyl chloroformate (Cbz-Cl), potential impurities include:
-
Unreacted 2-(2-aminoethoxy)acetic acid: A polar starting material.
-
Benzyl chloroformate: The protecting group reagent.
-
Dibenzyl carbonate: A common by-product from the decomposition of Cbz-Cl.
-
Benzyl alcohol: From the hydrolysis of benzyl chloroformate.
If a Williamson ether synthesis approach is used, impurities could include unreacted starting materials from that route.
Q2: Which chromatographic method is best for purifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable chromatographic technique for this small, polar molecule. It allows for the effective separation of the product from less polar impurities. Due to the presence of the carboxylic acid, controlling the mobile phase pH is crucial for achieving good peak shape and retention.
Q3: Can I purify this compound without using chromatography?
Yes, recrystallization is a potential non-chromatographic purification method. Given that the Cbz group can promote crystallinity, finding a suitable solvent system may yield a pure, solid product. A technique involving complexation with magnesium chloride to induce precipitation of PEG-containing small molecules has also been reported and could be effective.
Q4: How can I improve the peak shape of my compound in RP-HPLC?
To improve peak shape and reduce tailing for an acidic compound like this compound, it is recommended to lower the pH of the mobile phase. Adding 0.1% formic acid or acetic acid to the aqueous component of the mobile phase will suppress the ionization of the carboxylic acid, leading to a more retained and symmetrical peak.
Q5: What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white solid or a viscous oil at room temperature.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific impurity profile.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Crude this compound dissolved in a minimal amount of DMSO or mobile phase
2. Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Injection: Inject the dissolved crude product onto the column.
-
Gradient Elution:
-
5-60% Mobile Phase B over 30 minutes.
-
60-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 2 minutes.
-
Re-equilibrate at 5% Mobile Phase B for 5-10 minutes.
-
-
Detection: Monitor the elution at 254 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Work-up: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | 254 nm |
| Gradient | 5-60% B over 30 min |
Protocol 2: Recrystallization via MgCl₂ Complexation
This protocol is adapted from a general method for the solidification of PEGylated small molecules.
1. Materials and Equipment:
-
Crude this compound (as an oil)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Stir plate and stir bar
-
Filtration apparatus
2. Method:
-
Dissolution: Dissolve the crude oily product in DCM.
-
Complexation: Add anhydrous MgCl₂ (1.1 equivalents) to the solution and stir. Add a small amount of THF as a co-solvent to aid complexation.
-
Precipitation: Stir the mixture at room temperature. The solid PEG-MgCl₂ complex should precipitate out of the solution. Addition of an anti-solvent like MTBE can facilitate precipitation.
-
Isolation: Collect the solid precipitate by filtration and wash with MTBE.
-
Decomplexation (if required): The resulting solid complex can often be used directly in subsequent reactions. To recover the free this compound, the complex can be dissolved in DCM and washed with water to remove the MgCl₂. The organic layer is then dried and the solvent evaporated.
Visualizations
Caption: Experimental workflow from synthesis to pure product.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Cbz-NH-PEG1-CH2COOH Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of Cbz-NH-PEG1-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
The primary methods for removing the Carboxybenzyl (Cbz) protecting group from this compound are:
-
Catalytic Hydrogenolysis: This is a widely used and often clean method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[1][2]
-
Acid-Mediated Cleavage: Strong acids such as HBr in acetic acid or Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group.[3]
-
Nucleophilic Cleavage: This method employs nucleophiles like 2-mercaptoethanol and is particularly useful for substrates sensitive to hydrogenation or harsh acidic conditions.[4]
Q2: How does the PEG1 linker and the carboxylic acid moiety affect the deprotection reaction?
The presence of the short polyethylene glycol (PEG) linker and the terminal carboxylic acid can influence the reaction in several ways:
-
Solubility: The PEG linker increases the polarity of the molecule, which may require the use of more polar solvents for the reaction.
-
Catalyst Interaction: The carboxylic acid could potentially interact with the palladium catalyst in catalytic hydrogenolysis, although this is not always a significant issue. Using methanol as a solvent may help avoid catalyst poisoning.[5]
-
Side Reactions: Under acidic conditions, there is a risk of side reactions involving the carboxylic acid, such as esterification if an alcohol is used as a solvent.
-
pH Considerations: The carboxylic acid can be deprotonated under basic conditions, which might be relevant if certain nucleophilic deprotection methods are employed.
Q3: Which deprotection method is most suitable for a sensitive substrate?
For substrates with other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain aromatic systems) or harsh acids, nucleophilic cleavage using reagents like 2-mercaptoethanol is a superior choice. Acidic cleavage with AlCl₃ in HFIP is also reported to be mild and tolerate sensitive functional groups.
Q4: Can I monitor the progress of the deprotection reaction?
Yes, the reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the deprotected product.
Troubleshooting Guides
Catalytic Hydrogenolysis (Pd/C, H₂)
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Catalyst Poisoning: Sulfur-containing impurities or coordination of the product to the catalyst can inactivate the palladium catalyst. | Ensure high purity of the starting material and solvents. Consider adding a small amount of a weak acid like acetic acid to protonate the product amine and reduce catalyst coordination. |
| Inactive Catalyst: The Pd/C catalyst may be old or from a poor-quality batch. | Use a fresh batch of high-quality Pd/C. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). | |
| Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient. | Increase the hydrogen pressure (e.g., to 50 psi or higher). Ensure proper agitation for efficient gas-liquid mixing. | |
| Side Product Formation | N-Methylation: If methanol is used as a solvent at elevated temperatures, N-methylation of the resulting amine can occur. | Use a different solvent like ethanol, ethyl acetate, or THF, or run the reaction at room temperature. |
Acid-Mediated Cleavage
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The chosen acid may not be strong enough or is too dilute. | Switch to a stronger acid (e.g., HBr in acetic acid instead of HCl in dioxane). Use a more concentrated acid solution. |
| Low Reaction Temperature: The reaction may require thermal energy to proceed to completion. | Increase the reaction temperature (e.g., to 40-80 °C). | |
| Formation of Unwanted Byproducts | Re-alkylation: The benzyl cation formed during cleavage can re-alkylate the product or other nucleophiles. | Add a scavenger like anisole or thioanisole to the reaction mixture to trap the benzyl cation. |
| Esterification: If using an alcohol solvent with an acid catalyst, esterification of the terminal carboxylic acid can occur. | Use a non-alcoholic solvent like dioxane or dichloromethane. |
Quantitative Data Summary
Note: The following data is based on the deprotection of Cbz-protected amino acids and dipeptides, which are structurally similar to this compound. The reaction conditions should be optimized for the specific substrate.
| Deprotection Method | Reagents & Conditions | Substrate Example | Reaction Time | Yield | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, NaBH₄ (1 equiv), Methanol, RT | N-Cbz Aniline | 5 min | 98% | |
| Catalytic Hydrogenolysis | 10% Pd/C, NaBH₄ (1.5 equiv), Methanol, RT | Cbz-NH-Ile-Ala-OMe | 10 min | 91% | |
| Acidic Cleavage | AlCl₃ (3 equiv), HFIP, RT | Various N-Cbz Amines | 2-16 h | High Yields | |
| Nucleophilic Cleavage | 2-Mercaptoethanol (2 equiv), K₃PO₄ (4 equiv), DMAc, 75 °C | Various N-Cbz Amines | 24 h | Good Yields |
Experimental Protocols
Catalytic Hydrogenolysis using Pd/C and H₂
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas source
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Celite® for filtration
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a reaction flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or 50 psi on a Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, H₂N-PEG1-CH2COOH.
Acid-Mediated Deprotection using AlCl₃ in HFIP
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1 equivalent) in HFIP.
-
Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may be a suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Nucleophilic Cleavage using 2-Mercaptoethanol
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄) or another suitable base
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of this compound (1 equivalent) in DMAc, add potassium phosphate (e.g., 4 equivalents).
-
Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent like DCM.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reverse-phase HPLC if necessary.
Visualizations
Caption: Overview of this compound deprotection pathways.
Caption: Experimental workflow for catalytic hydrogenolysis.
References
Technical Support Center: Optimizing Ternary Complex Formation with Cbz-NH-peg1-CH2cooh-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTACs utilizing the Cbz-NH-peg1-CH2cooh linker. Our aim is to help you overcome common challenges in inducing and characterizing ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my PROTAC?
A1: this compound is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a PEG-based linker, which means it contains a polyethylene glycol (PEG) unit. In a PROTAC molecule, this linker connects two key components: a ligand that binds to your target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical properties of the linker, such as those of this compound, are critical for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent target ubiquitination and degradation.[1]
Q2: What is a ternary complex and why is it important for PROTAC function?
A2: A ternary complex in the context of PROTACs is the structure formed when a PROTAC molecule simultaneously binds to both the target protein and an E3 ubiquitin ligase.[2] The formation of this complex is the foundational step in the PROTAC mechanism of action. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This ubiquitination marks the target protein for degradation by the proteasome.[2][3] The stability and geometry of the ternary complex are key determinants of the efficiency and selectivity of the PROTAC.[4]
Q3: What is "cooperativity" in ternary complex formation?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the PROTAC's affinity for the second protein.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein. This is often due to favorable protein-protein interactions in the ternary complex and leads to a more stable complex.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, leading to a less stable ternary complex.
-
No Cooperativity (α = 1): The binding events are independent. High positive cooperativity is often a desirable feature in PROTAC design as it can lead to more efficient degradation.
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a bell-shaped curve. It is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations (Target-PROTAC and E3 Ligase-PROTAC). These binary complexes are unable to form the productive ternary complex, thus inhibiting protein degradation. Mitigating the hook effect is crucial for accurately determining a PROTAC's potency.
Troubleshooting Guide
This guide addresses common issues encountered during ternary complex formation and protein degradation experiments.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| No or low ternary complex formation in biochemical assays (e.g., TR-FRET, SPR, ITC) | 1. Poor quality of recombinant proteins: Proteins may be aggregated, misfolded, or inactive.2. Incorrect buffer conditions: pH, salt concentration, or additives may not be optimal.3. PROTAC instability or insolubility: The compound may have degraded or precipitated in the assay buffer.4. Weak binding affinities: The intrinsic affinities of the PROTAC for the target and/or E3 ligase may be too low. | 1. Verify protein quality: Use techniques like SDS-PAGE for purity and dynamic light scattering (DLS) for aggregation.2. Optimize buffer: Screen different pH levels and salt concentrations. Consider adding detergents or glycerol if proteins are prone to aggregation.3. Check PROTAC integrity: Confirm purity and structure via LC-MS and NMR. Ensure solubility in the final assay buffer.4. Characterize binary interactions first: Measure the binding of the PROTAC to each protein individually to confirm engagement. |
| "Hook effect" observed in dose-response curves | 1. High PROTAC concentration: Excess PROTAC saturates both the target and E3 ligase, favoring binary over ternary complex formation. | 1. Perform a wide dose-response experiment: Use a broad range of PROTAC concentrations (e.g., from pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration for degradation (Dmax).2. Increase cooperativity: Design new PROTACs with potentially higher cooperativity to better stabilize the ternary complex over binary ones. |
| Weak or no target degradation in cellular assays | 1. Poor cell permeability of the PROTAC: The molecule may not be efficiently entering the cells.2. Inefficient ternary complex formation in cells: The cellular environment can differ significantly from in vitro conditions.3. Low expression of the E3 ligase in the cell line: The cell line may not express sufficient levels of the recruited E3 ligase (e.g., VHL, CRBN).4. PROTAC is rapidly metabolized or effluxed: The compound is not stable enough in the cellular environment. | 1. Assess cell permeability: Use cellular thermal shift assays (CETSA) or NanoBRET™ to confirm target engagement in live cells. Consider modifying the linker to improve physicochemical properties.2. Use cell-based ternary complex assays: Employ techniques like NanoBRET™ to confirm complex formation within cells.3. Verify E3 ligase expression: Use Western Blot or qPCR to confirm the expression of the required E3 ligase in your cell model.4. Evaluate compound stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and lysates over time. |
| Discrepancy between biochemical and cellular assay results | 1. Different experimental conditions: Purified protein assays do not fully replicate the complex cellular environment.2. "Unproductive" ternary complex: A stable complex in vitro may not have the correct geometry for efficient ubiquitination in a cellular context. | 1. Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, CETSA) assays to get a more complete picture.2. Modify PROTAC design: Consider synthesizing analogs with different linker lengths or attachment points to alter the geometry of the ternary complex. |
Quantitative Data Summary
The following tables provide reference values for binary and ternary complex dissociation constants (Kd) and cooperativity factors (α) for well-characterized PROTACs. These can serve as a benchmark for your own experiments.
Table 1: Dissociation Constants (Kd) and Cooperativity (α) of BET PROTACs
| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to E3, nM) | Ternary Kd (nM) | Cooperativity (α) | Assay Method | Reference |
| MZ1 | Brd4(BD2) | VHL | 66 | 3.8 | ~20 | SPR | |
| MZ1 | Brd4(BD2) | VHL | - | - | 7.4 | ITC | |
| AT1 | Brd4(BD2) | VHL | - | - | 7 | ITC | |
| MZP-55 | Brd4(2) | VHL | 600 | 40 | 15 | 19F NMR | |
| ARV-771 | BRD2 | VHL | - | - | - | - | |
| dBET-6 | BRD4 | CRBN | - | - | - | - |
Note: Assay conditions can significantly impact measured values. Data is for comparative purposes.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to detect the formation of a ternary complex.
Objective: To quantify the formation of the Target-PROTAC-E3 Ligase complex in a homogeneous assay format.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC with this compound linker
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2/AF488)
-
Assay buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Reagent Preparation: Prepare stock solutions of proteins and PROTAC in a suitable solvent (e.g., DMSO).
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC in assay buffer. It is crucial to perform a broad titration to observe the potential "hook effect".
-
Assay Plate Setup: In a 384-well plate, add the following to each well:
-
PROTAC dilution (or vehicle control).
-
A fixed concentration of the tagged target protein.
-
A fixed concentration of the tagged E3 ligase.
-
Note: The optimal concentrations of proteins need to be determined empirically through titration experiments.
-
-
Incubation: Incubate the plate for a set period (e.g., 60-180 minutes) at room temperature to allow for complex formation.
-
Detection: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate as recommended by the antibody manufacturer, typically for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
This protocol outlines the steps to determine the thermodynamic parameters of ternary complex formation.
Objective: To measure the binding affinities and calculate the cooperativity factor (α).
Materials:
-
Highly purified proteins (>95%) and PROTAC.
-
ITC instrument.
-
Matched dialysis buffer for all components to minimize heats of dilution.
Methodology:
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (Kd1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine Kd1.
-
-
PROTAC to Target Protein (Kd2):
-
Fill the ITC cell with the target protein solution.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration to determine Kd2.
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (Kd,ternary):
-
Fill the ITC cell with a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein.
-
Fill the syringe with the PROTAC solution (10-20x higher concentration).
-
Perform the titration of the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation.
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = Kd1 / Kd,ternary .
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to your experiments.
Caption: Mechanism of PROTAC action via ternary complex formation.
Caption: Experimental workflow for a TR-FRET ternary complex assay.
Caption: Troubleshooting logic for cellular degradation experiments.
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Cbz-NH-peg1-CH2cooh in Focus
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by coopting the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of Cbz-NH-peg1-CH2cooh, a short-chain polyethylene glycol (PEG) linker, with other common PROTAC linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active modulator of a PROTAC's biological activity. Its length, chemical composition, and rigidity profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] An optimal linker facilitates a productive ternary complex geometry while also imparting favorable physicochemical properties such as solubility and cell permeability.[3]
Comparative Analysis of PROTAC Linker Classes
PROTAC linkers are broadly classified into flexible, rigid, and "clickable" categories, each with distinct advantages and disadvantages. This compound falls within the flexible PEG linker category.
Flexible Linkers: PEG and Alkyl Chains
Flexible linkers, predominantly composed of PEG or alkyl chains, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[4]
-
Polyethylene Glycol (PEG) Linkers (e.g., this compound): These are composed of repeating ethylene glycol units.
-
Advantages: PEG linkers enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[2] This can improve cell permeability and overall pharmacokinetic properties. The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.
-
Disadvantages: Compared to alkyl linkers, PEG linkers may exhibit reduced metabolic stability. Excessive length can lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex.
-
-
Alkyl Linkers: These consist of saturated or unsaturated hydrocarbon chains.
-
Advantages: Alkyl linkers are synthetically straightforward and chemically stable. Their length can be systematically varied to optimize the distance between the two ligands.
-
Disadvantages: Their hydrophobic nature can limit the aqueous solubility of the PROTAC, potentially hindering cellular uptake.
-
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes to introduce conformational constraints.
-
Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially leading to higher potency. They can also improve metabolic stability and selectivity.
-
Disadvantages: The reduced flexibility can be a double-edged sword; if the pre-organized conformation is not optimal for ternary complex formation, it can hinder degradation. The synthesis of rigid linkers is often more complex than that of flexible linkers.
"Clickable" Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for PROTAC synthesis, often resulting in a triazole ring within the linker.
-
Advantages: This approach allows for the rapid and modular assembly of PROTAC libraries with diverse linkers. The resulting triazole moiety is metabolically stable and can contribute to the overall rigidity of the linker.
-
Disadvantages: The introduction of the triazole ring adds to the structural complexity and may influence the linker's physicochemical properties.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type on BRD4 Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 - CRBN | PEG | ~13 (4 PEG units) | < 500 | > 90 | |
| BRD4 - CRBN | Alkyl | 9 | Weak Degradation | N/A | |
| BRD4 - VHL | PEG | ~12 (4 PEG units) | Potent | > 90 |
This table synthesizes findings suggesting that for BRD4 degradation, PEG linkers can be more effective than alkyl linkers of similar length.
Table 2: Influence of PEG Linker Length on Target Degradation
| PROTAC System (Target-E3 Ligase) | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 - CRBN | 0 | < 500 | > 90 | |
| BRD4 - CRBN | 1-2 | > 5000 | Reduced | |
| BRD4 - CRBN | 4-5 | < 500 | > 90 | |
| BTK - CRBN | 2 | > 100 | ~70 | |
| BTK - CRBN | 4 | 1-40 | > 85 |
This table illustrates the non-linear relationship between PEG linker length and degradation efficiency, highlighting the need for empirical optimization for each target.
Based on these data, a short PEG linker like this compound (which contains one PEG unit) could be a starting point for PROTAC design, but its efficacy will be highly dependent on the specific target and E3 ligase pair. For some systems, a longer linker may be required to achieve optimal ternary complex formation and potent degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.
PROTAC Synthesis: Amide Bond Formation
This protocol describes a general method for coupling a carboxylic acid-functionalized component (e.g., this compound) with an amine-functionalized warhead or E3 ligase ligand.
Materials:
-
Carboxylic acid-containing component (e.g., this compound) (1.0 eq)
-
Amine-containing component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing component to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protein Degradation Assay: Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol provides a framework for a TR-FRET assay to assess the formation of the ternary complex.
Materials:
-
Tagged target protein (e.g., His-tagged)
-
Tagged E3 ligase (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor (e.g., Tb-anti-GST antibody)
-
TR-FRET acceptor (e.g., AF488-anti-His antibody)
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Assay Plate Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
TR-FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the peak of the curve represents the optimal concentration for ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: Experimental workflow for Western Blot analysis.
dot
Caption: Logical relationship of PROTAC linker types.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. This compound, as a short PEG linker, offers the advantages of increased hydrophilicity and synthetic tractability. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no "one-size-fits-all" solution. While flexible linkers like PEG and alkyl chains are excellent starting points, rigid and clickable linkers provide avenues for enhancing potency and drug-like properties. A systematic evaluation of a diverse set of linkers, using robust experimental protocols such as those detailed in this guide, is paramount for the successful development of novel protein degraders.
References
A Comparative Guide to PROTAC Linkers: Benchmarking Cbz-NH-PEG1-CH2COOH Against Alkyl and Other PEG Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of Cbz-NH-peg1-CH2COOH, a short, hydrophilic PEG-based linker, with traditional alkyl linkers and other polyethylene glycol (PEG) variants, supported by experimental data and detailed protocols to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a key component that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[1] An ideal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[1]
This compound is a heterobifunctional linker featuring a single PEG unit. The Cbz (carboxybenzyl) group serves as a protecting group for the amine, which can be deprotected for conjugation, while the terminal carboxylic acid allows for coupling to another part of the PROTAC molecule. Its short PEG chain imparts hydrophilicity, potentially improving the solubility of the resulting PROTAC.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The choice of linker—its composition, length, and rigidity—profoundly influences these parameters. While direct comparative data for this compound is not extensively published in head-to-head studies, we can infer its likely performance characteristics by examining data from studies comparing short PEG linkers with alkyl chains.
Table 1: Impact of Linker Type and Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| BRD4 | PEG | 1-2 PEG units | > 5000 | - | |
| BRD4 | PEG | 4-5 PEG units | < 500 | - | |
| CRBN | Alkyl | 9 | Concentration-dependent decrease | - | |
| CRBN | PEG | 3 PEG units | Weak degradation | - |
Note: This table presents representative data from various studies to illustrate trends. Direct comparison across different targets and cell lines should be made with caution.
Key Observations:
-
Linker Length is Critical: For certain targets like TBK1, a minimum linker length is necessary to observe any degradation, with a clear optimal length for maximal potency.
-
Composition Matters: A study on CRBN degradation showed that a nine-atom alkyl linker was effective, while replacing it with a three-unit PEG linker (which is longer) resulted in weak activity. This suggests that for some target-E3 ligase pairs, the increased hydrophilicity or flexibility of a PEG linker may not be favorable for ternary complex formation.
-
Optimal Length Varies: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.
Table 2: General Physicochemical and Pharmacokinetic Properties of Linker Types
| Property | Alkyl Linkers | PEG Linkers (including this compound) |
| Solubility | Generally hydrophobic, can limit aqueous solubility. | Hydrophilic, generally improves aqueous solubility. |
| Permeability | Hydrophobicity can improve cell permeability, but excessive lipophilicity can lead to efflux. | Can improve permeability by adopting folded conformations that shield polar groups. |
| Metabolic Stability | Generally stable. | Can be susceptible to metabolism, though this is context-dependent. |
| Flexibility | High conformational flexibility. | Flexible, with a propensity for folded conformations. |
| Synthesis | Synthetically accessible and straightforward to modify length. | Readily available with various functional groups for conjugation. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value if applicable.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linker efficiency.
Conclusion
The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. The this compound linker, with its short PEG motif, represents a class of hydrophilic linkers that can enhance the solubility of PROTACs. However, as comparative data suggests, the interplay between linker length, composition, and the specific protein targets is complex. While flexible linkers like PEG and alkyl chains are synthetically accessible and widely used, the optimization of a PROTAC's degradation potency and pharmacokinetic properties often requires the empirical evaluation of a diverse set of linkers. The systematic assessment of linker candidates using the biophysical and cellular assays outlined in this guide is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately identify the optimal linker for a given therapeutic application.
References
A Comparative Guide to Validating PROTAC Activity with Cbz-NH-peg1-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker that connects the target-binding ligand and the E3 ligase recruiter. The choice of linker significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This guide provides an objective comparison of PROTACs featuring the short, flexible Cbz-NH-peg1-CH2cooh linker against alternatives with varying linker lengths, supported by experimental data and detailed protocols for validation.
The Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active modulator of PROTAC function. Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Comparison of PROTAC Performance with Varying Linker Lengths
Table 1: In Vitro Degradation of BRD4 with PROTACs of Varying PEG Linker Lengths
| Linker Composition | DC50 (µM) |
| No PEG linker | < 0.5 |
| 1-2 PEG units | > 5 |
| 4-5 PEG units | < 0.5 |
Data is synthesized from a study by Zhao et al. (2019) on BRD4-targeting PROTACs.[2]
The data intriguingly shows that both very short (no PEG) and longer (4-5 PEG units) linkers resulted in potent BRD4 degradation, while intermediate length linkers (1-2 PEG units) were significantly less effective.[2] This highlights that the relationship between linker length and PROTAC efficacy is not always linear and underscores the importance of empirical testing for each target-ligase pair. A PROTAC constructed with a single PEG unit from this compound would fall into the less effective category in this specific BRD4/CRBN context, suggesting that for this particular system, a slightly different spatial arrangement is required for optimal ternary complex formation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
The Fine-Tuning of PROTAC Selectivity: A Comparative Guide to the Cbz-NH-peg1-CH2cooh Linker and its Analogs
For researchers, scientists, and drug development professionals, the quest for highly selective PROTACs (Proteolysis Targeting Chimeras) is paramount. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and, crucially, its selectivity. This guide provides a comparative analysis of the effects of the short, hydrophilic Cbz-NH-peg1-CH2cooh linker on PROTAC selectivity, supported by experimental data from analogous linker structures.
The this compound linker, a monofunctional polyethylene glycol (PEG) derivative with a single ethylene glycol unit, offers a specific length and hydrophilicity that can significantly influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This, in turn, can dictate the selectivity of protein degradation. While direct head-to-head comparative studies of this specific linker are not abundant in the public domain, compelling evidence from structurally similar short PEG linkers demonstrates their profound impact on directing PROTAC selectivity.
The "Single PEG Unit" Effect: A Double-Edged Sword in Selectivity
The addition or removal of a single ethylene glycol unit can dramatically alter the degradation profile of a PROTAC, effectively switching its selectivity between closely related protein targets. This "single PEG unit" effect underscores the exquisite sensitivity of the ternary complex to minor changes in linker length and conformation.
Case Study 1: EGFR vs. HER2 Selectivity
A pivotal study by Burslem and colleagues highlights the dramatic impact of a single PEG unit on the selectivity of PROTACs targeting the closely related kinases EGFR and HER2. A lapatinib-based PROTAC was designed to degrade both EGFR and HER2. However, the extension of the linker by just one ethylene glycol unit resulted in a remarkable shift in selectivity, abolishing HER2 degradation while preserving potent EGFR degradation.[1] This illustrates that even a subtle increase in linker length can disrupt the productive ternary complex formation required for the degradation of one target, while maintaining it for another.
| PROTAC Linker | Target Proteins | Degradation Profile | Reference |
| Original Linker | EGFR and HER2 | Degrades both EGFR and HER2 | Burslem et al. |
| Original Linker + 1 PEG Unit | EGFR and HER2 | Selectively degrades EGFR; HER2 degradation is abolished | Burslem et al. |
Case Study 2: Optimizing BCR-ABL Degradation
In the development of PROTACs for the oncogenic kinase BCR-ABL, a series of degraders were synthesized with varying numbers of PEG units in the linker. Interestingly, the PROTAC incorporating a single PEG unit (Arg-PEG1-Dasa) demonstrated the most efficient degradation of BCR-ABL compared to those with longer PEG linkers (PEG2, PEG3, and PEG4).[2] This finding suggests that for certain target-E3 ligase pairs, a shorter, more constrained linker may be optimal for achieving a productive ternary complex geometry, leading to enhanced degradation.
| PROTAC Linker | Target Protein | Degradation Efficacy | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Most efficient degradation | [2] |
| Arg-PEG2-Dasa | BCR-ABL | Less efficient than PEG1 | [2] |
| Arg-PEG3-Dasa | BCR-ABL | Less efficient than PEG1 | [2] |
| Arg-PEG4-Dasa | BCR-ABL | Less efficient than PEG1 |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments cited in the evaluation of PROTAC selectivity.
Western Blotting for Protein Degradation
This is a standard technique to quantify the levels of a target protein after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein fused to a tag (e.g., HaloTag®) and a plasmid for tagged ubiquitin. Treat the transfected cells with the PROTAC.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged target protein using an appropriate antibody or resin.
-
Western Blotting for Ubiquitin: Perform a Western blot on the immunoprecipitated samples using an antibody against the ubiquitin tag. An increase in the high-molecular-weight smear, indicative of polyubiquitination, upon PROTAC treatment confirms the mechanism of action.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
References
Beyond the Standard: A Comparative Guide to Alternative Linkers for Targeted Therapies
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While Cbz-NH-peg1-CH2cooh has served as a foundational PEG-based linker, the demand for enhanced stability, tailored release mechanisms, and improved physicochemical properties has driven the development of a diverse array of alternatives. This guide provides an objective comparison of these alternative linkers, supported by experimental data, detailed methodologies, and visual representations to inform the rational design of next-generation targeted therapeutics.
Introduction to Linker Technology in Targeted Therapies
The linker in a targeted therapeutic is not merely a passive connector; it is a critical determinant of the conjugate's overall success. Its chemical composition, length, and stability profoundly influence the pharmacokinetic profile, therapeutic index, and mechanism of action.[1][2] The primary function of a linker is to ensure that the therapeutic payload remains securely attached to the targeting moiety (e.g., an antibody or a small molecule binder) while in systemic circulation, preventing premature release and off-target toxicity.[3] Upon reaching the target site, the linker must facilitate the efficient release of the payload to exert its therapeutic effect.
Linkers are broadly classified into two major categories: cleavable and non-cleavable. Cleavable linkers are designed to be severed by specific triggers present in the target microenvironment, such as low pH or high concentrations of certain enzymes.[4] Non-cleavable linkers, in contrast, rely on the complete degradation of the targeting moiety to release the payload.[3] The choice between these strategies has significant implications for the therapeutic's efficacy and safety profile.
This guide will explore alternatives to the commonly used this compound linker, categorized by their application in either ADCs or PROTACs.
Alternative Linkers for Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The choice of linker dictates the ADC's stability in circulation and the mechanism of payload release within the tumor microenvironment.
Cleavable Linkers
Cleavable linkers are designed to release the payload in response to the unique conditions of the tumor microenvironment or within the cancer cell itself. This targeted release can enhance the therapeutic window and enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
1. Peptide-Based Linkers (e.g., Val-Cit, Val-Ala, GGFG)
These linkers are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.
-
Valine-Citrulline (Val-Cit): This is a widely used dipeptide linker that exhibits high stability in plasma and is efficiently cleaved by Cathepsin B.
-
Valine-Alanine (Val-Ala): Compared to Val-Cit, the Val-Ala linker can offer improved hydrophilicity, which is advantageous when working with hydrophobic payloads. This can lead to reduced aggregation, especially with high drug-to-antibody ratios (DARs).
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is also cleaved by Cathepsin B and has been successfully incorporated into approved ADCs.
2. Hydrazone Linkers (Acid-Sensitive)
Hydrazone linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0). This pH-dependent cleavage provides a mechanism for intracellular drug release.
3. Disulfide Linkers (Redox-Sensitive)
These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.
4. β-Glucuronide Linkers
These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment of some cancers. This enzymatic cleavage allows for targeted payload release at the tumor site.
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody. This approach generally leads to greater plasma stability and a reduced bystander effect.
1. Thioether Linkers (e.g., SMCC)
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a commonly used non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.
2. Self-Stabilizing Maleimide Linkers
To address the potential for in vivo instability of traditional maleimide-based linkers, self-stabilizing maleimide technologies have been developed. These linkers undergo an intramolecular rearrangement to form a more stable covalent bond, reducing premature payload release.
Data Presentation: Comparison of ADC Linkers
| Linker Type | Sub-Type | Key Features | Representative IC50 Data | Plasma Stability | Bystander Effect |
| Cleavable | Peptide (Val-Cit) | High plasma stability, efficient cleavage by Cathepsin B. | 14.3 pM (MMAE payload, HER2+ cells) | High | Yes |
| Peptide (Val-Ala) | Improved hydrophilicity, reduced aggregation with high DARs. | 92 pM (MMAE payload, HER2+ cells) | High | Yes | |
| Hydrazone | Acid-sensitive cleavage in endosomes/lysosomes. | Varies with payload and target | Moderate | Yes | |
| Disulfide | Cleavage in the reducing intracellular environment. | Varies with payload and target | Moderate to High | Yes | |
| β-Glucuronide | Cleavage by β-glucuronidase in the tumor microenvironment. | Comparable to Val-Cit linkers | High | Yes | |
| Non-Cleavable | Thioether (SMCC) | High plasma stability, payload released upon antibody degradation. | 609 pM (payload not specified, HER2+ cells) | Very High | Limited/No |
| Self-Stabilizing Maleimide | Enhanced in vivo stability compared to traditional maleimides. | Varies with payload and target | Very High | Limited/No |
Alternative Linkers for PROteolysis TArgeting Chimeras (PROTACs)
In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The linker's length, rigidity, and chemical composition are critical for facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.
Flexible Linkers
Flexible linkers, such as alkyl and PEG chains, are widely used due to their synthetic tractability.
1. Alkyl Chains
Simple hydrocarbon chains offer a high degree of conformational flexibility. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
2. Polyethylene Glycol (PEG) Chains
PEG linkers, like this compound, are more hydrophilic than alkyl chains and can improve the solubility and cell permeability of PROTACs. However, there is a growing interest in moving beyond simple PEG chains to fine-tune PROTAC properties.
Rigid Linkers
Rigid linkers introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.
1. Triazole-Containing Linkers
Often synthesized via "click chemistry," the resulting triazole ring is metabolically stable and acts as a rigid linker element. This approach allows for the modular and efficient assembly of PROTAC libraries.
2. Cycloalkane-Based Linkers
Incorporating cyclic structures like piperazine or piperidine can enhance rigidity and improve pharmacokinetic properties.
Data Presentation: Comparison of PROTAC Linkers
| Linker Type | Sub-Type | Key Features | Representative DC50 Data | Key Physicochemical Properties |
| Flexible | Alkyl Chain | High conformational flexibility, synthetically accessible. | 9-atom chain showed concentration-dependent degradation of CRBN | Hydrophobic, can limit solubility. |
| PEG Chain | Hydrophilic, can improve solubility and permeability. | 16-atom PEG linker was more potent for ERα degradation than a 12-atom linker. | Generally good solubility, can be metabolically unstable. | |
| Rigid | Triazole | Metabolically stable, formed via efficient click chemistry. | dBET1 (triazole linker) DC50 = 8.9 nM for BRD4 degradation. | Can enhance ternary complex stability and metabolic resistance. |
| Cycloalkane | Introduces rigidity, can improve pharmacokinetic properties. | Varies with target and E3 ligase | Can improve metabolic stability and solubility. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies.
Protocol 1: Cathepsin B Cleavage Assay for ADC Linkers (Fluorometric)
Objective: To determine the susceptibility of a peptide-based ADC linker to cleavage by Cathepsin B.
Materials:
-
Peptide linker conjugated to a fluorophore (e.g., AMC) and a quencher.
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a stock solution of the peptide-linker substrate in DMSO and dilute to the desired concentration in Assay Buffer.
-
Activate Cathepsin B by pre-incubating it in Assay Buffer for 15 minutes at room temperature.
-
In the microplate, add 50 µL of the substrate solution to each well.
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-120 minutes (Excitation/Emission wavelengths dependent on the fluorophore).
-
Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 3: In Vitro Bystander Effect Co-culture Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent protein (e.g., GFP).
-
ADC and control antibody.
-
Cell culture medium and supplements.
-
96-well plate.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC or control antibody.
-
Incubate for a period that allows for ADC internalization, payload release, and cell death (e.g., 72-96 hours).
-
At the end of the incubation, wash the cells with PBS.
-
Image the plate using a fluorescence microscope to specifically visualize the fluorescent Ag- cells.
-
Quantify the number of viable Ag- cells in each well.
-
Determine the IC50 of the ADC on the Ag- cells in the co-culture to assess the bystander effect.
Mandatory Visualizations
Caption: Mechanism of action for ADCs with different linker types.
Caption: Experimental workflow for comparing PROTAC linker efficiency.
Caption: Logical relationship between linker properties and therapeutic outcomes.
References
Comparative Analysis of PROTACs with Varying PEG Linker Lengths: A Guide for Researchers
Abstract: Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific target proteins. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and composition of this linker are pivotal, directly influencing the formation of a productive ternary complex and, consequently, the efficacy of the PROTAC.[1] This guide provides a comparative analysis of PROTACs with varying polyethylene glycol (PEG) linker lengths, focusing on a representative series of Bromodomain-containing protein 4 (BRD4) degraders. It aims to furnish researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and conceptual diagrams to inform rational PROTAC design.
Introduction: The Critical Role of the Linker
The linker in a PROTAC is not a passive spacer; it is a key determinant of the molecule's overall performance.[1] Its length and flexibility must be precisely optimized to facilitate the formation of a stable and productive ternary complex, which comprises the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.
Several key parameters are influenced by the linker's properties:
-
Ternary Complex Formation: A linker that is too short can cause steric clashes, preventing the complex from forming. Conversely, a linker that is too long may lead to an unstable or non-productive complex due to high conformational flexibility.[3][4]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Physicochemical Properties: PEG linkers are often used to improve the solubility and cell permeability of PROTACs, which can enhance their pharmacokinetic profiles.
This guide uses a representative series of PROTACs targeting BRD4, a well-established cancer therapy target, to illustrate these principles. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.
Quantitative Data Presentation
The following table summarizes the key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs with PEG linkers of varying lengths. The data illustrates a clear structure-activity relationship (SAR), where a PEG4 linker provides the optimal balance of potency and efficacy.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy. [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Objective: To quantify the degradation of BRD4 protein induced by PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of PROTACs.
Protocol:
-
Cell Seeding: Seed cells (e.g., MV4-11) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for the recommended time (e.g., 1-4 hours). Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the GI50 value.
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data for BRD4-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish the degradation efficiency. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers aiming to rationally design and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic class.
References
A Head-to-Head Comparison of Cbz-NH-peg1-CH2cooh and Boc-NH-peg1-CH2cooh in PROTAC Synthesis
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the successful synthesis of potent and effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein binder and the E3 ligase ligand, significantly influences the PROTAC's stability, solubility, and its ability to induce the formation of a productive ternary complex. Among the plethora of available linker building blocks, amine-PEG-acid linkers are frequently employed. This guide provides a detailed, data-driven comparison of two commonly used protected linkers: Cbz-NH-peg1-CH2cooh and Boc-NH-peg1-CH2cooh.
This comparison focuses on the practical implications of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups on the synthesis, stability, and overall strategic design of PROTACs.
Chemical Structures and Properties
The fundamental difference between the two linkers lies in the amine-protecting group. Both linkers share a short polyethylene glycol (PEG1) chain to enhance solubility and a terminal carboxylic acid for conjugation.
| Feature | This compound | Boc-NH-peg1-CH2cooh |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C12H15NO5[1] | C9H17NO5[2] |
| Molecular Weight | 253.25 g/mol [1] | 219.23 g/mol [2] |
| Chemical Structure | Benzyl group attached to a carbamate | tert-Butyl group attached to a carbamate |
The Role of Protecting Groups in PROTAC Synthesis
In the modular synthesis of PROTACs, protecting groups like Cbz and Boc are essential for preventing unwanted side reactions of the amine functionality on the linker. This allows for the selective formation of amide bonds when coupling the linker to the warhead or the E3 ligase ligand. The choice between Cbz and Boc has significant downstream consequences for the deprotection strategy and the overall synthetic route.
A generalized PROTAC synthesis workflow is depicted below:
References
In Vivo Performance of PROTACs with Short PEG-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in clinical applications. The linker, the bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's pharmacokinetic and pharmacodynamic properties. While a diverse array of linker architectures has been explored, polyethylene glycol (PEG)-based linkers are frequently employed due to their favorable impact on solubility and cell permeability. This guide provides a comparative analysis of the in vivo performance of three well-characterized Bromodomain and Extra-Terminal (BET) protein-targeting PROTACs—ARV-825, MZ1, and dBET1—all of which utilize short to medium-length PEG-based linkers.
While direct in vivo validation data for PROTACs containing the specific Cbz-NH-peg1-CH2cooh linker is not extensively available in the public domain, the following comparison of PROTACs with similar short-chain PEG linkers offers valuable insights into their in vivo behavior and therapeutic potential.
PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for the compared PROTACs involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated target protein degradation.
Comparative In Vivo Efficacy of BRD4-Targeting PROTACs
The following tables summarize the in vivo anti-tumor activity of ARV-825, MZ1, and dBET1 in various cancer xenograft models. These PROTACs effectively degrade BET proteins, leading to tumor growth inhibition.
Table 1: Summary of In Vivo Anti-Tumor Efficacy
| PROTAC | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| ARV-825 | Neuroblastoma | Xenograft Mice | 5 mg/kg, i.p., daily | Significant reduction in tumor volume | Degraded BET proteins and suppressed MYCN/c-Myc expression.[1] |
| Thyroid Carcinoma | SCID Mice | 10 mg/kg, oral, daily | Potent suppression of tumor growth | Induced BRD4 degradation and downregulation of its targets in tumor tissues.[2] | |
| Gastric Cancer | Xenograft Mice | 5 mg/kg, i.p., every other day | Significant reduction in tumor growth | Downregulated BRD4 protein levels in vivo.[3] | |
| T-cell Acute Lymphoblastic Leukemia | Xenograft Model | 5 mg/kg, i.p., daily | Significantly reduced tumor growth | Inhibited cell proliferation by depleting BET and c-Myc proteins in vivo.[4] | |
| MZ1 | Triple-Negative Breast Cancer (JQ1-resistant) | Xenograft Mice | 50 mg/kg, i.p., 5 days/week | Prevented tumor progression | Lowered BRD4 levels in tumor lysates.[5] |
| Acute Myeloid Leukemia | Luciferase-labeled AML Mice | 12.5 mg/kg, i.p., daily | Significant reduction in tumor burden | Effectively inhibited the growth of AML cells in vivo. | |
| dBET1 | Human AML | Murine Xenograft | 50 mg/kg, i.p., daily | Delayed tumor growth | Downregulated MYC in mice bearing human AML xenografts. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo findings. Below are representative protocols for the evaluation of BRD4-targeting PROTACs in xenograft models.
General Xenograft Model Workflow
Caption: A typical experimental workflow for in vivo PROTAC evaluation.
Animal Models and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID, nude) are typically used to prevent rejection of human tumor xenografts.
-
Cell Lines: Human cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, TPC-1 for thyroid carcinoma, MDA-MB-231 for breast cancer, MV4-11 for AML) are cultured under standard conditions.
-
Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
PROTAC Formulation and Administration
-
Formulation: PROTACs are often formulated in a vehicle suitable for the chosen route of administration. A common vehicle includes DMSO, PEG300, Tween 80, and saline.
-
Administration: Administration can be intraperitoneal (i.p.) or oral (p.o.), depending on the bioavailability of the PROTAC. Dosing schedules can range from daily to a few times per week.
In Vivo Efficacy Assessment
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, animals are euthanized, and tumors are excised for further analysis.
Pharmacodynamic Analysis
-
Western Blotting: Tumor lysates are prepared to analyze the levels of the target protein (e.g., BRD4) and downstream effectors (e.g., c-Myc). A loading control (e.g., GAPDH, Vinculin) is used to ensure equal protein loading.
-
Immunohistochemistry (IHC): Tumor tissues can be fixed, sectioned, and stained with antibodies against the target protein to visualize its expression and localization within the tumor.
Discussion and Conclusion
The in vivo data for ARV-825, MZ1, and dBET1 collectively demonstrate that PROTACs with short to medium-length PEG-based linkers can achieve potent and sustained degradation of the target protein in a tumor microenvironment, leading to significant anti-tumor efficacy. The choice of linker length and composition is a critical optimization parameter that influences not only the formation of a productive ternary complex but also the overall pharmacokinetic properties of the PROTAC, including its solubility, permeability, and metabolic stability.
While the specific this compound linker has not been extensively documented in publicly available in vivo studies, the principles derived from the successful clinical translation of PROTACs like those discussed here provide a strong rationale for the continued exploration of short-chain PEG linkers in PROTAC design. Future studies directly comparing the in vivo performance of PROTACs with systematically varied short PEG linkers, including single ethylene glycol units, will be invaluable in refining the rational design of next-generation targeted protein degraders.
References
- 1. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 2. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cbz-NH-peg1-CH2cooh: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Cbz-NH-peg1-CH2cooh, a PROTAC linker commonly used in pharmaceutical research. Adherence to these guidelines is imperative for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
This compound, while not classified as acutely hazardous, possesses properties that necessitate careful handling and disposal. The primary route of disposal is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if splashes are likely, an apron or coveralls.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | ||
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. | ||
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | ||
| P280: Wear protective gloves/ eye protection/ face protection. | |||
| P302 + P352: IF ON SKIN: Wash with plenty of water. | |||
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| P330: Rinse mouth. | |||
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |||
| P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |||
| P405: Store locked up. | |||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in its solid form or in a solution, requires careful segregation and clear labeling to ensure it is managed correctly by your institution's Environmental Health and Safety (EHS) department and licensed waste contractors.
Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
-
Liquid Waste:
-
Aqueous or solvent-based solutions containing this compound must be collected in a dedicated, sealed, and properly vented hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. Incompatible mixtures can lead to dangerous chemical reactions.
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before standard washing.
-
The first two rinsates must be collected as hazardous liquid waste. The final rinse, if local regulations permit, may be disposed of down the drain with copious amounts of water. Always confirm this with your local EHS department.
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., harmful/irritant).
-
Storage Pending Disposal:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the storage of this waste complies with all institutional, local, and federal regulations, including those outlined in the Resource Conservation and Recovery Act (RCRA).
Final Disposal:
-
Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with all necessary information about the chemical waste.
Spill Cleanup Protocol
In the event of a small spill of this compound powder:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a chemical spill pillow. Avoid creating dust.
-
Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous solid waste.
-
Wash the Area: Thoroughly wash the surface with soap and water.
For a liquid spill, absorb the spill with inert material and follow the same collection and decontamination procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
